3-Epioleanolic acid
Description
This compound has been reported in Scutellaria discolor, Salvia officinalis, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23+,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJYXULNPSFWEK-KDQGZELNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316135 | |
| Record name | epi-Oleanolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Epioleanolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25499-90-5 | |
| Record name | epi-Oleanolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25499-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | epi-Oleanolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Epioleanolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
297 - 299 °C | |
| Record name | 3-Epioleanolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
3-Epioleanolic Acid: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-epioleanolic acid, a pentacyclic triterpenoid with noted biological activities. The document details its primary natural source, a comprehensive, generalized methodology for its isolation and purification, and an exploration of its pro-apoptotic effects on cancer cells.
Natural Sources of this compound
This compound is a stereoisomer of the more common oleanolic acid. The primary and most well-documented natural source of this compound is Korean mistletoe (Viscum album coloratum) [1][2]. While oleanolic acid is widespread in the plant kingdom, found in numerous medicinal and edible plants, the specific occurrence of its 3-alpha-hydroxy epimer is less common[3][4][5][6].
Table 1: Oleanolic Acid Content in Viscum album (Mistletoe) from Different Host Trees and Seasons
| Host Tree Species | Season | Oleanolic Acid Content (mg/g of dry weight) |
| Populus nigra L. | Summer | > 12 |
| Pinus sylvestris L. | Winter | > 12 |
| Robinia pseudoacacia L. | Not specified | < 5 |
| Various | Spring | 4.41 - 9.83 |
| Various | Summer | 6.84 - 13.65 |
| Various | Autumn | 6.41 - 9.56 |
| Various | Winter | 5.59 - 12.16 |
Source:[7]
Isolation and Purification Methods
The isolation of this compound from its natural source, primarily Korean mistletoe, involves conventional phytochemical techniques. The general procedure includes solvent extraction, followed by chromatographic separation and final purification by recrystallization[1][2]. Although a highly detailed, step-by-step protocol for the isolation of this compound is not extensively published, a generalized experimental protocol can be constructed based on established methods for triterpenoid isolation.
Generalized Experimental Protocol
2.1.1. Plant Material and Extraction
-
Preparation of Plant Material: Dried and powdered aerial parts of Viscum album coloratum are used as the starting material.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a medium polarity solvent, such as dichloromethane, using a Soxhlet apparatus or maceration at room temperature. The extraction is carried out until the solvent runs clear, indicating exhaustive extraction.
-
Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude dichloromethane extract.
2.1.2. Chromatographic Purification
-
Silica Gel Column Chromatography: The crude extract is subjected to repeated column chromatography over silica gel (60-120 mesh).
-
Elution Gradient: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. The fractions are collected in small volumes.
-
Thin Layer Chromatography (TLC) Monitoring: The collected fractions are monitored by TLC on silica gel plates, using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). The spots are visualized by spraying with an appropriate reagent, such as a solution of ceric sulfate in sulfuric acid, followed by heating.
-
Fraction Pooling: Fractions showing a similar TLC profile corresponding to the target compound are pooled together.
2.1.3. Recrystallization
-
Purification: The pooled fractions containing this compound are further purified by recrystallization from a suitable solvent or solvent mixture, such as methanol or ethanol, to obtain the pure crystalline compound.
-
Characterization: The structure and purity of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
Figure 1. Generalized workflow for the isolation and purification of this compound.
Biological Activity: Induction of Apoptosis
This compound has been identified as a cytotoxic agent that induces apoptosis in various tumor cell lines[1][2]. Studies have shown that treatment of cancer cells with this compound leads to characteristic apoptotic features, including morphological changes and DNA fragmentation[1][2].
While the specific signaling pathway for this compound-induced apoptosis has not been fully elucidated, it is likely to be similar to that of its well-studied isomer, oleanolic acid. Oleanolic acid is known to induce apoptosis through the intrinsic (mitochondrial) pathway[8][9][10]. This pathway involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a cascade of caspases.
Key molecular events in the putative apoptotic pathway of this compound include:
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Modulation of Bcl-2 Family Proteins: An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).
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Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential.
-
Caspase Activation: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).
Oleanolic acid has also been shown to influence other signaling pathways, such as the PI3K/Akt/mTOR and ERK/JNK/AKT pathways, which are critical for cell survival and proliferation[8][11][12]. It is plausible that this compound may also modulate these pathways to exert its anti-cancer effects.
Figure 2. Putative signaling pathway of this compound-induced apoptosis.
Disclaimer: The signaling pathway depicted in Figure 2 is based on the known mechanisms of oleanolic acid, the isomer of this compound. Further research is required to definitively elucidate the specific molecular targets and signaling cascades directly modulated by this compound.
Conclusion
This compound, a triterpenoid found in Korean mistletoe, demonstrates significant potential as a cytotoxic agent that can induce apoptosis in cancer cells. While the precise details of its isolation and the specifics of its mechanism of action require further investigation, the information available provides a solid foundation for researchers and drug development professionals. The generalized protocols and the putative signaling pathway outlined in this guide serve as a valuable resource for initiating further studies into this promising natural compound. Future research should focus on optimizing isolation protocols to improve yields and purity, as well as on detailed mechanistic studies to fully characterize its therapeutic potential.
References
- 1. Isolation of epi-oleanolic acid from Korean mistletoe and its apoptosis-lnducing activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application and Development of Natural Plant Metabolite Oleanolic Acid in the Nano Era [mdpi.com]
- 4. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of seasonal changes of triterpenic acid contents in Viscum album from different host trees - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleanolic acid induces metabolic adaptation in cancer cells by activating the AMP-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
discovery and biosynthesis of 3-Epioleanolic acid in plants
An In-Depth Technical Guide to the Discovery and Biosynthesis of 3-Epioleanolic Acid in Plants
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pentacyclic triterpenoid of the oleanane class, distinguished as the C-3 epimer of the more widely known oleanolic acid. While oleanolic acid features a hydroxyl group in the beta position (3β-OH), this compound possesses a 3-alpha hydroxyl group (3α-OH)[1]. This seemingly minor stereochemical difference can lead to significant changes in biological activity, with studies indicating that this compound exhibits potent properties, including enhanced antibacterial effects compared to its β-epimer[2]. This guide provides a comprehensive overview of the current understanding of its discovery, occurrence, biosynthesis, and the experimental methodologies used to study it, aiming to equip researchers with the foundational knowledge required for further investigation and potential therapeutic development.
Discovery and Occurrence in Plants
The discovery of this compound as a distinct natural product is more recent than that of its isomer. One of the key reports details its isolation as a primary cytotoxic agent from the dichloromethane extract of Korean Mistletoe (Viscum album coloratum)[3]. This discovery highlighted its potential significance in the pharmacological activity of traditional medicinal plants. While oleanolic acid is ubiquitous, found in over 1,600 plant species, the specific reporting and quantification of this compound are less common, suggesting it may be a minor component or has been overlooked in past phytochemical analyses[2][4].
Table 1: Documented and Potential Plant Sources of Oleanane Triterpenoids
| Plant Species | Family | Plant Part | Compound Identified | Reference(s) |
|---|---|---|---|---|
| Viscum album coloratum | Santalaceae | Whole Plant | This compound | [3] |
| Olea europaea (Olive) | Oleaceae | Leaves, Fruit | Oleanolic Acid (Epimer may co-exist) | [2][5] |
| Lantana camara | Verbenaceae | Roots, Leaves | Oleanolic Acid (Epimer may co-exist) | [2][5] |
| Salvia officinalis (Sage) | Lamiaceae | Aerial Parts | Oleanolic Acid (Epimer may co-exist) | [6] |
| Nepeta faassenii | Lamiaceae | Aerial Parts | Oleanolic Acid (Epimer may co-exist) |[6] |
Biosynthesis of this compound
The biosynthesis of this compound begins with the well-characterized pathway for its isomer, oleanolic acid. The crucial, final step—epimerization at the C-3 position—is not yet fully elucidated in plants, but a chemically plausible enzymatic sequence can be proposed.
The Core Triterpenoid Pathway: From Acetyl-CoA to β-Amyrin
Like all plant triterpenoids, the pathway originates from the cytoplasmic mevalonate (MVA) pathway, which produces the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[7][8]. These units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined head-to-head by squalene synthase (SQS) to produce squalene. Squalene epoxidase (SQE) then catalyzes the oxidation of squalene to form (3S)-2,3-oxidosqualene[8]. This molecule is the critical branch-point precursor for the synthesis of all sterols and triterpenoids[8]. The dedicated step for oleanane-type triterpenoids is the cyclization of 2,3-oxidosqualene by β-amyrin synthase (bAS) , which masterfully orchestrates a series of cation-induced cyclizations and rearrangements to form the pentacyclic scaffold of β-amyrin[9][10].
C-28 Oxidation: From β-Amyrin to Oleanolic Acid
Following the formation of the β-amyrin backbone, the methyl group at the C-28 position undergoes a sequential three-step oxidation to a carboxylic acid. This entire transformation is catalyzed by a single multifunctional cytochrome P450 enzyme belonging to the CYP716A subfamily [11][12]. These enzymes, acting as C-28 oxidases, convert β-amyrin first to erythrodiol (C-28 alcohol), then to oleanolic aldehyde (C-28 aldehyde), and finally to oleanolic acid (C-28 carboxylic acid)[9][10][12].
The Hypothetical C-3 Epimerization Step
The conversion of the 3β-hydroxy group of oleanolic acid (or its precursors) to the 3α-hydroxy configuration of this compound is the least understood step. While the specific enzyme has not been characterized in plants, the most probable mechanism involves two enzymatic reactions:
-
Oxidation: An oxidoreductase/dehydrogenase oxidizes the 3β-hydroxyl group of an oleanane precursor (e.g., β-amyrin, erythrodiol, or oleanolic acid) to a ketone, forming a 3-oxo intermediate (e.g., 3-oxo-oleanolic acid)[13][14]. The existence and synthesis of such 3-oxo derivatives lend support to this hypothesis[13][15].
-
Stereospecific Reduction: A second oxidoreductase/ketoreductase reduces the 3-oxo group in a stereospecific manner to yield the 3α-hydroxyl group, thus forming this compound.
The precise timing of this epimerization—whether it occurs on the β-amyrin scaffold before C-28 oxidation or on oleanolic acid itself—remains an open area for research.
Experimental Protocols
Investigating the discovery and biosynthesis of this compound requires a combination of phytochemical and molecular biology techniques.
Extraction and Isolation Workflow
The isolation of this compound from plant tissues follows a standard workflow for triterpenoids.
Detailed Methodology:
-
Drying and Grinding: Plant material (e.g., leaves, roots) is harvested, dried at 40-60°C to a constant weight, and ground into a fine powder to maximize surface area for extraction.
-
Solvent Extraction: The powdered material is extracted exhaustively using a suitable organic solvent. Maceration with 95% ethanol at room temperature is a common and effective method[16]. Other techniques like Soxhlet, Ultrasound-Assisted Extraction (UAE), or Microwave-Assisted Extraction (MAE) can be employed to improve efficiency[16].
-
Crude Extract Preparation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is often subjected to liquid-liquid partitioning or flash chromatography to separate compounds based on polarity, enriching the triterpenoid fraction.
-
Chromatographic Purification: The enriched fraction is subjected to repeated column chromatography over silica gel with a gradient solvent system (e.g., hexane-ethyl acetate)[3]. Fractions are monitored by Thin Layer Chromatography (TLC).
-
Final Purification: Fractions containing the target compound are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to yield pure this compound[3].
References
- 1. biorlab.com [biorlab.com]
- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of epi-oleanolic acid from Korean mistletoe and its apoptosis-lnducing activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biological Properties of Oleanolic Acid Derivatives Bearing Functionalized Side Chains at C-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oleanolic Acid: Extraction, Characterization and Biological Activity | MDPI [mdpi.com]
An In-depth Technical Guide to 3-Epioleanolic Acid: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of 3-Epioleanolic acid, a pentacyclic triterpenoid of significant interest in medicinal chemistry and drug discovery. This document includes detailed experimental protocols for its synthesis, tabulated analytical data, and visualizations of its chemical structure and relevant biological pathways.
Chemical Structure and Stereochemistry
This compound is a natural product belonging to the oleanane class of triterpenoids. Its chemical formula is C₃₀H₄₈O₃, with a molecular weight of 456.7 g/mol . The core structure consists of a pentacyclic skeleton with a carboxylic acid group at position C-28 and a hydroxyl group at position C-3.
The defining stereochemical feature of this compound is the α-configuration of the hydroxyl group at the C-3 position, which distinguishes it from its more common isomer, oleanolic acid, where this hydroxyl group is in the β-configuration. This seemingly minor difference in stereochemistry can have a significant impact on the molecule's biological activity and pharmacological properties.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for this compound. Data for the closely related oleanolic acid is provided for comparison.
Table 1: Physicochemical Properties
| Property | This compound | Oleanolic Acid |
| Molecular Formula | C₃₀H₄₈O₃ | C₃₀H₄₈O₃ |
| Molecular Weight | 456.7 g/mol | 456.7 g/mol |
| CAS Number | 25499-90-5 | 508-02-1 |
| Melting Point | 297-299 °C | 310 °C[1] |
| Appearance | White to off-white solid | Solid |
Table 2: ¹H NMR Spectral Data (CDCl₃, 300 MHz)
| Proton | This compound (Predicted) | Oleanolic Acid (Reference) |
| H-3 | ~3.43 (d) | ~3.22 (dd) |
| H-12 | ~5.25 (t) | 5.28 (t) |
| Methyl Protons | Multiple singlets ~0.7-1.2 | Multiple singlets ~0.7-1.2 |
Table 3: ¹³C NMR Spectral Data (CDCl₃, 75 MHz)
| Carbon | This compound (Predicted) | Oleanolic Acid (Reference) |
| C-3 | ~76.5 | ~79.0 |
| C-12 | ~122.5 | 122.6 |
| C-13 | ~144.0 | 143.6 |
| C-28 (COOH) | ~180.0 | ~183.3 |
Table 4: Mass Spectrometry Data
| Ionization Mode | This compound (Predicted) | Oleanolic Acid (Reference) |
| [M-H]⁻ | 455.35 | 455.3489 |
| Major Fragments (EI) | 248, 203, 189 | 248, 203, 189, 133 |
Experimental Protocols
The following section details a representative semi-synthetic protocol for the preparation of this compound from the more readily available oleanolic acid.
Synthesis of this compound from Oleanolic Acid
This synthesis involves a two-step process: oxidation of the 3β-hydroxyl group of oleanolic acid to a ketone, followed by stereoselective reduction to the 3α-hydroxyl group.
Step 1: Oxidation of Oleanolic Acid to 3-Oxooleanolic Acid
-
Materials: Oleanolic acid, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite or silica gel.
-
Procedure:
-
Dissolve oleanolic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add PCC (approximately 1.5 equivalents) to the solution in portions. The reaction mixture will turn dark brown.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite or silica gel to remove the chromium salts.
-
Wash the filter cake with additional DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-oxooleanolic acid.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Step 2: Reduction of 3-Oxooleanolic Acid to this compound
-
Materials: 3-Oxooleanolic acid, Sodium borohydride (NaBH₄), Methanol or ethanol.
-
Procedure:
-
Dissolve the purified 3-oxooleanolic acid in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add NaBH₄ (in excess, typically 3-5 equivalents) to the solution in small portions.
-
Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute acid (e.g., 1M HCl).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product, containing a mixture of this compound and oleanolic acid, by column chromatography to isolate the desired 3α-epimer.
-
Biological Activity and Signaling Pathways
Oleanolic acid and its derivatives, including this compound, are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. One of the key signaling pathways modulated by oleanolic acid is the PI3K/Akt pathway, which is crucial in regulating cell growth, proliferation, and survival.[2] While specific studies on this compound's interaction with this pathway are less common, its structural similarity to oleanolic acid suggests it may have similar modulatory effects.
This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
Characterization of 3-Epioleanolic Acid: A Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data (NMR and MS) and analytical methodologies essential for the characterization of 3-Epioleanolic acid. As the C-3 epimer of the widely studied oleanolic acid, understanding its distinct structural features is crucial for its development as a potential therapeutic agent. This document outlines the expected spectroscopic characteristics, detailed experimental protocols, and insights into its biological context.
Spectroscopic Data for this compound
Precise spectroscopic data for this compound is not as widely published as for its isomer, oleanolic acid. However, based on the extensive data available for oleanolic acid and the known effects of C-3 epimerization in triterpenoids, we can predict the key spectral features of this compound. The primary difference will be observed in the chemical shifts of the proton and carbon at the C-3 position and adjacent nuclei.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of natural products. The change in stereochemistry at C-3 from the β-hydroxyl group in oleanolic acid to the α-hydroxyl group in this compound will induce noticeable shifts in the NMR spectra.
Expected ¹H NMR Spectral Data:
The most significant change in the ¹H NMR spectrum of this compound compared to oleanolic acid will be the chemical shift and coupling constants of the H-3 proton. In oleanolic acid (3β-OH), the H-3 proton is axial and typically appears as a double doublet around δ 3.2 ppm. For this compound (3α-OH), the H-3 proton is equatorial and is expected to resonate further downfield, likely in the range of δ 3.4-3.6 ppm, with smaller coupling constants.
Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons of this compound (in CDCl₃)
| Proton | Expected Chemical Shift (δ, ppm) | Notes |
| H-3 | 3.4 - 3.6 | Equatorial proton, expected downfield shift and smaller coupling constants compared to oleanolic acid. |
| H-12 | ~ 5.28 | Olefinic proton, similar to oleanolic acid. |
| Methyl Protons | 0.75 - 1.25 | Seven singlet signals, with slight variations expected compared to oleanolic acid due to the change in the A-ring conformation. |
Expected ¹³C NMR Spectral Data:
The epimerization at C-3 will also cause significant changes in the ¹³C NMR spectrum, particularly for the carbons in the A-ring. The C-3 carbon in this compound is expected to be shielded (shifted upfield) compared to oleanolic acid, while adjacent carbons (C-2 and C-4) will likely experience a downfield shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons of this compound (in CDCl₃)
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C-2 | ~ 28 | Expected downfield shift compared to oleanolic acid. |
| C-3 | ~ 76 | Expected upfield shift compared to oleanolic acid (~79 ppm). |
| C-4 | ~ 40 | Expected downfield shift compared to oleanolic acid. |
| C-12 | ~ 122 | Olefinic carbon, similar to oleanolic acid. |
| C-13 | ~ 144 | Olefinic carbon, similar to oleanolic acid. |
| C-28 | ~ 180 | Carboxylic acid carbon, similar to oleanolic acid. |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to be very similar to that of oleanolic acid, as mass spectrometry is generally insensitive to stereoisomerism. The molecular weight of this compound is 456.7 g/mol .
Expected Mass Spectrometry Data:
-
Molecular Ion: [M+H]⁺ at m/z 457 or [M-H]⁻ at m/z 455 in ESI-MS.
-
Fragmentation Pattern: The fragmentation is likely to follow the characteristic retro-Diels-Alder (RDA) cleavage of the C-ring, which is typical for oleanane-type triterpenoids. This would result in a major fragment ion around m/z 248, corresponding to the diene-containing fragment. Other significant fragments are expected from the loss of water (H₂O) and the carboxyl group (COOH).
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 456 | [M]⁺ (in EI-MS) |
| 438 | [M-H₂O]⁺ |
| 411 | [M-COOH]⁺ |
| 248 | RDA fragment |
| 203 | [RDA fragment - COOH]⁺ |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound. These are generalized methods for triterpenoids and should be optimized for the specific instrumentation used.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Pyridine-d₅, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
NMR Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 45° or 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
2D NMR: To fully assign the structure, acquire a suite of 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and confirm the stereochemistry, particularly at the C-3 position.
-
Mass Spectrometry Protocol
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation. A gradient elution with a mobile phase consisting of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is typically employed.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is a common and suitable technique for triterpenoids. Both positive and negative ion modes should be tested for optimal sensitivity.
-
MS Scan: Acquire full scan mass spectra to determine the molecular weight.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation. Collision-induced dissociation (CID) is the most common fragmentation method.
-
Biological Activity and Signaling Pathways
While the biological activities of oleanolic acid have been extensively studied, specific research on this compound is more limited. However, available studies suggest that the stereochemistry at C-3 can influence biological potency.
One study has shown that this compound exhibits stronger antibacterial activity against several bacterial strains compared to oleanolic acid.[1] This suggests that while the molecular targets may be similar, the affinity or interaction with these targets could be altered by the change in the hydroxyl group's orientation.
The signaling pathways modulated by oleanolic acid are numerous and include pathways involved in inflammation, cancer, and metabolic diseases. Key pathways include:
-
NF-κB Signaling Pathway: Oleanolic acid is a known inhibitor of this pro-inflammatory pathway.
-
Nrf2 Signaling Pathway: It can activate this pathway, leading to antioxidant responses.
-
PI3K/Akt/mTOR Pathway: Oleanolic acid has been shown to modulate this pathway, which is crucial in cell growth and proliferation.
It is plausible that this compound interacts with similar pathways, but with potentially different efficacy. Further research is needed to elucidate the specific molecular targets and signaling cascades affected by this compound.
Conclusion
The characterization of this compound relies on a combination of modern spectroscopic techniques and a comparative analysis with its well-documented epimer, oleanolic acid. This guide provides the foundational knowledge for researchers to confidently identify and characterize this compound, paving the way for further investigation into its unique biological properties and therapeutic potential. The provided protocols and predicted data serve as a starting point for the rigorous scientific evaluation of this promising natural product.
References
3-Epioleanolic acid CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental methodologies, and known biological activities of 3-Epioleanolic acid, a naturally occurring pentacyclic triterpenoid of interest for its potential therapeutic applications.
Core Chemical Properties
This compound, with the CAS Number 25499-90-5 , is a stereoisomer of oleanolic acid.[1][2][3][4] It belongs to the triterpenoid class of organic compounds, which are characterized by a structure derived from six isoprene units.[5] This compound is found in various plant species and is noted for its potential pharmacological activities, including anti-inflammatory effects.[6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 25499-90-5 | [1][2][3][4] |
| Molecular Formula | C₃₀H₄₈O₃ | [1][2][3][4] |
| Molecular Weight | 456.7 g/mol | [1][3] |
| Appearance | White to off-white solid/crystalline powder | [6] |
| Melting Point | 297-299 °C | [5] |
| Boiling Point | 553.5 ± 50.0 °C (Predicted) | [5] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [5] |
| pKa (Strongest Acidic) | 4.74 (Predicted) | [5] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [6] |
| Purity | Typically >98% (HPLC) | [1] |
Spectroscopic Data Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon skeleton and stereochemistry. For oleanolic acid, characteristic ¹H NMR signals include seven singlets for the tertiary methyl groups and an olefinic proton signal around δ 5.10 ppm. The ¹³C NMR spectrum shows signals for 30 carbons, including the carboxylic acid carbon, olefinic carbons, and the carbon bearing the hydroxyl group.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For oleanolic acid, the molecular ion peak [M]+ is observed at m/z 456.
-
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups. The spectrum of oleanolic acid shows characteristic absorption bands for the hydroxyl group (O-H stretching), the carboxylic acid carbonyl group (C=O stretching), and C-H bonds.
Experimental Protocols
The anti-inflammatory activity of this compound is a key area of research. Below are generalized experimental protocols based on common methodologies used for evaluating the anti-inflammatory effects of natural products.
3.1. In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This experiment assesses the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.
-
Cell Viability Assay: A cell viability assay (e.g., MTT or WST-1) is performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
Logical Workflow for In Vitro NO Inhibition Assay
Caption: Workflow for assessing the in-vitro anti-inflammatory effect of this compound.
Signaling Pathways
While the precise molecular targets of this compound are still under investigation, its anti-inflammatory effects are likely mediated through the modulation of key signaling pathways involved in inflammation. Based on the known mechanisms of similar triterpenoids, a probable pathway is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.
Hypothesized NF-κB Signaling Pathway Inhibition by this compound
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
References
- 1. biorlab.com [biorlab.com]
- 2. This compound | C30H48O3 | CID 11869658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB015933) - FooDB [foodb.ca]
- 4. 25499-90-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 25499-90-5 [amp.chemicalbook.com]
- 6. CAS 25499-90-5: epi-Oleanolic acid | CymitQuimica [cymitquimica.com]
The Solubility Profile of 3-Epioleanolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 3-Epioleanolic acid, a pentacyclic triterpenoid of significant interest in pharmaceutical research. Due to a scarcity of publicly available experimental solubility data for this compound, this document leverages data from its close structural isomer, oleanolic acid, to provide a substantive understanding of its likely solubility characteristics. This approach is grounded in the principle of structural analogy, offering valuable guidance for formulation development and experimental design. All quantitative solubility data and biological pathway information presented herein pertains to oleanolic acid and should be interpreted as a strong surrogate for the behavior of this compound.
Quantitative Solubility Data
The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. The following tables summarize the available quantitative solubility data for oleanolic acid in various solvents. These values provide a foundational understanding for solvent selection in extraction, purification, and formulation processes.
Table 1: Solubility of Oleanolic Acid in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | ~ 30 | [1][2] |
| Ethanol | ~ 5 | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ~ 3 | [1][2] |
| 1-Butanol | High Solubility | [3][4] |
| Ethyl Acetate | High Solubility | [4] |
| Methanol | Soluble | [4][5] |
| Acetone | Soluble | [4][5] |
| Chloroform | Soluble | [5] |
| Diethyl Ether | High Solubility | [4] |
Table 2: Solubility of Oleanolic Acid in Aqueous Solutions
| Solvent System | Solubility | Reference |
| Water | Practically Insoluble (~0.02 µg/mL) | [6] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~ 0.3 mg/mL | [1][2][3] |
| 10 mM Trisodium Phosphate (pH 11.5) | 77.2 µg/mL (Oleanolic Acid) | [6] |
Experimental Protocols
Accurate determination of solubility is paramount in pharmaceutical sciences. The following section details a standard experimental protocol for determining the equilibrium solubility of a sparingly soluble compound like this compound, based on the widely accepted shake-flask method.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (or oleanolic acid as a reference)
-
Selected solvent of interest
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the selected solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the shaker bath for a short period to allow for the sedimentation of excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the filtered sample and the standard solutions into the HPLC system.
-
Develop a suitable chromatographic method to separate and quantify the analyte.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of standard solutions and measure their absorbance at λmax to construct a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the filtered sample (dilute if necessary to fall within the linear range of the calibration curve).
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
-
-
Data Reporting:
-
Express the solubility as the mean ± standard deviation of replicate measurements (typically n=3) in units of mg/mL or µg/mL.
-
Visualization of Relevant Biological Pathways
While specific signaling pathways for this compound are not extensively documented, the pathways modulated by its isomer, oleanolic acid, provide valuable insights into its potential biological activities. The following diagrams, generated using Graphviz, illustrate key signaling pathways associated with oleanolic acid's known pharmacological effects, such as its anti-inflammatory and anti-cancer properties.
Conclusion
This technical guide has provided a detailed overview of the solubility profile of this compound, primarily through the lens of its well-studied isomer, oleanolic acid. The presented data on solubility in various organic and aqueous media, alongside a robust experimental protocol for its determination, offers a solid foundation for researchers and drug development professionals. The visualized signaling pathways, while based on oleanolic acid, suggest potential mechanisms of action for this compound that warrant further investigation. As research on this compound progresses, it is anticipated that specific experimental data will become available, allowing for a more direct and nuanced understanding of its physicochemical and biological properties. Until then, the information compiled in this guide serves as a valuable resource for advancing the study and application of this promising natural compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleanolic Acid: Extraction, Characterization and Biological Activity [mdpi.com]
- 5. Oleanolic acid CAS#: 508-02-1 [m.chemicalbook.com]
- 6. Solubility studies of oleanolic acid and betulinic acid in aqueous solutions and plant extracts of Viscum album L - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Botanical Trove of 3-Epioleanolic Acid: A Technical Guide for Scientific Exploration
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the known plant sources of 3-Epioleanolic acid, a pentacyclic triterpenoid with promising biological activities. This document provides a comprehensive overview of its botanical origins, quantitative data, detailed experimental protocols for its isolation and analysis, and an exploration of its known signaling pathways.
Known Plant Sources of this compound
This compound, a stereoisomer of the more commonly known oleanolic acid, has been identified in a select number of plant species. The primary and most well-documented source is Korean mistletoe (Viscum album var. coloratum) .[1] Another confirmed plant source is Common Vervain (Verbena officinalis) .[2][3]
While direct evidence for other plant sources remains limited, the broader class of oleanane-type triterpenoids, to which this compound belongs, is widely distributed in the plant kingdom. Genera from the following families are known to be rich in oleanane triterpenoids and may represent potential, yet unconfirmed, sources of this compound:
Further phytochemical screening of these families is warranted to identify new botanical sources of this compound.
Quantitative Analysis of this compound
To date, there is a notable scarcity of published quantitative data specifically detailing the concentration of this compound in its known plant sources. While studies on related triterpenoids in Verbena officinalis and Salvia species exist, they do not provide specific quantities for the 3-epi isomer.[4][7] Research focusing on the quantification of this compound in Viscum album var. coloratum and Verbena officinalis is crucial for establishing standardized botanical extracts for research and potential therapeutic applications.
The following table summarizes the known plant sources. Quantitative data will be updated as it becomes available in the scientific literature.
| Plant Species | Family | Plant Part | Quantitative Data (mg/g dry weight) | Reference |
| Viscum album var. coloratum | Santalaceae | Whole plant | Not Reported | [1] |
| Verbena officinalis | Verbenaceae | Aerial parts | Not Reported | [2][3] |
Experimental Protocols: Extraction, Isolation, and Quantification
The methodologies for extracting, isolating, and quantifying this compound are largely based on established protocols for oleanane-type triterpenoids. These protocols generally involve solvent extraction, chromatographic separation, and analytical quantification.
Extraction of this compound
A general workflow for the extraction of this compound from plant material is outlined below.
Methodology:
-
Plant Material Preparation: The plant material (e.g., whole plant of Viscum album var. coloratum or aerial parts of Verbena officinalis) is air-dried and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Dichloromethane has been successfully used for the isolation of this compound from Korean mistletoe.[1] Other solvents like chloroform and methanol have been employed for the extraction of related triterpenoids from Verbena officinalis.[2]
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation by Column Chromatography
The crude extract, containing a mixture of phytochemicals, is further purified using column chromatography.
Methodology:
-
Chromatographic Separation: The crude extract is loaded onto a silica gel column.
-
Elution: The column is eluted with a solvent system of increasing polarity, such as a gradient of hexane and ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions containing the target compound are pooled, and the solvent is evaporated. Further purification can be achieved by recrystallization to obtain pure this compound.[1]
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions (Adapted from Oleanolic Acid Quantification):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v) or methanol and acidified water.[8]
-
Flow Rate: Typically around 0.8-1.0 mL/min.[8]
-
Detection: UV detector set at a low wavelength, such as 205 nm.[8]
-
Quantification: Based on a calibration curve generated using a purified this compound standard.
Signaling Pathways of this compound
The biological activities of this compound are a subject of ongoing research. Studies have shown that it can induce apoptosis (programmed cell death) in tumor cells.[1] The proposed mechanism for a derivative, 3-O-acetyloleanolic acid, involves the extrinsic apoptosis pathway.
This pathway highlights the up-regulation of Death Receptor 5 (DR5) on the surface of cancer cells upon treatment with a 3-O-acetyloleanolic acid.[9] This leads to the activation of caspase-8, an initiator caspase, which in turn activates caspase-3, an executioner caspase, ultimately leading to the dismantling of the cell.[9] Further research is needed to fully elucidate the specific signaling cascades directly modulated by this compound.
Conclusion
This compound represents a promising natural product with potential therapeutic applications. This technical guide consolidates the current knowledge on its plant sources, providing a framework for future research. The key areas requiring further investigation are the comprehensive phytochemical screening of a wider range of plant species, the development of validated quantitative methods, and the detailed elucidation of its mechanisms of action and signaling pathways. Such efforts will be instrumental in unlocking the full therapeutic potential of this intriguing plant-derived compound.
References
- 1. Oleanolic acid 3-acetate, a minor element of ginsenosides, induces apoptotic cell death in ovarian carcinoma and endometrial carcinoma cells via the involvement of a reactive oxygen species–independent mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiinflammatory activity and chemical composition of extracts of Verbena officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. Comprehensive review of plant-derived triterpenoid types, structures and cytotoxicity: an update from 2015 to 2024 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. [Determination of five triterpenic acids from Salvia chinensis of different parts by RP-HPLC-PDA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-O-acetyloleanolic acid induces apoptosis in human colon carcinoma HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Epioleanolic Acid: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Epioleanolic acid, a naturally occurring pentacyclic triterpenoid of significant interest in medicinal chemistry and pharmacology. This document details its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines experimental protocols for its synthesis and isolation and visualizes its role in key signaling pathways, offering a valuable resource for researchers in drug discovery and development.
Physicochemical and Spectroscopic Properties
This compound, an isomer of oleanolic acid, is a white to off-white crystalline solid.[1] Its chemical formula is C₃₀H₄₈O₃, with a molecular weight of 456.7 g/mol .[2][3] The fundamental chemical identifiers and properties are summarized in the tables below.
Chemical Identification and Physical Properties
| Property | Value | Reference |
| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [2] |
| CAS Number | 25499-90-5 | [2] |
| Molecular Formula | C₃₀H₄₈O₃ | [2][3] |
| Molecular Weight | 456.7 g/mol | [2][3] |
| Appearance | White to off-white solid | [1][4] |
| Melting Point | 297-299 °C (recrystallized from methanol) | [4] |
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Water Solubility | 0.00082 g/L | ALOGPS[5] |
| logP | 7.09 | ALOGPS[5] |
| pKa (Strongest Acidic) | 4.74 | ChemAxon[5] |
| Polar Surface Area | 57.53 Ų | ChemAxon[5] |
| Hydrogen Bond Donor Count | 2 | ChemAxon[5] |
| Hydrogen Bond Acceptor Count | 3 | ChemAxon[5] |
| Rotatable Bond Count | 1 | ChemAxon[5] |
Spectroscopic Data Summary
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a complete dataset for this compound can be compiled from various sources, the spectra of its isomer, oleanolic acid, are often used for comparative analysis.
| Technique | Key Observations and Peaks |
| ¹H NMR | The ¹H NMR spectrum of oleanolic acid, a close isomer, shows characteristic signals for seven tertiary methyl groups, an olefinic proton (H-12), and a methine proton (H-3) adjacent to the hydroxyl group. For oleanolic acid in CDCl₃, typical shifts include seven methyl singlets between δ 0.75 and 1.13 ppm, a triplet for H-12 at δ 5.27 ppm, and a doublet of doublets for H-3 at δ 3.23 ppm.[6] |
| ¹³C NMR | The ¹³C NMR spectrum of oleanolic acid in Pyridine-d₅ displays signals for 30 carbons. Key chemical shifts include the carboxylic carbon (C-28) around δ 180.2 ppm, the olefinic carbons C-12 and C-13 at approximately δ 122.6 and 144.8 ppm respectively, and the carbon bearing the hydroxyl group (C-3) at δ 78.1 ppm.[6] |
| Infrared (IR) | The IR spectrum of oleanolic acid shows a broad absorption band for the hydroxyl group (-OH) stretching around 3436 cm⁻¹, C-H stretching of methyl and methylene groups around 2943 cm⁻¹ and 2871 cm⁻¹, and a strong absorption for the carbonyl group (C=O) of the carboxylic acid at approximately 1694 cm⁻¹.[7][8] |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrometry of oleanolic acid typically shows a molecular ion peak [M]⁺ at m/z 456. The fragmentation pattern is complex, with characteristic fragments resulting from retro-Diels-Alder cleavage of the C-ring.[4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the epimerization of its readily available isomer, oleanolic acid. A representative synthetic scheme is as follows:
-
Oxidation of Oleanolic Acid: Oleanolic acid is first oxidized to oleanonic acid. This is typically achieved using an oxidizing agent such as Jones reagent (CrO₃ in sulfuric acid and acetone) or pyridinium chlorochromate (PCC) in a suitable solvent like dichloromethane (CH₂Cl₂). The reaction progress is monitored by thin-layer chromatography (TLC).
-
Reduction of Oleanonic Acid: The resulting oleanonic acid is then reduced to yield a mixture of oleanolic acid and this compound. A common reducing agent for this step is sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions.
-
Purification: The mixture of epimers is then separated and purified using column chromatography on silica gel with a suitable eluent system, such as a gradient of hexane and ethyl acetate. The fractions are analyzed by TLC, and those containing pure this compound are combined and concentrated. The final product can be further purified by recrystallization.
A detailed synthetic procedure starting from oleanolic acid has been described in the literature, which can be adapted for laboratory-scale synthesis.[9]
Isolation from Natural Sources
This compound can be isolated from various plant materials. A general protocol for its isolation is as follows:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol, ethanol, or a mixture of chloroform and methanol, using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.[10][11]
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning to remove highly polar and nonpolar impurities. This typically involves partitioning between water and a series of organic solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
-
Chromatographic Purification: The fraction enriched with triterpenoids is then subjected to repeated column chromatography on silica gel.[12] A gradient elution system, for example, with hexane and ethyl acetate, is used to separate the individual compounds.[13]
-
Final Purification: Fractions containing this compound, as identified by TLC analysis against a standard, are pooled and concentrated. Final purification is often achieved by recrystallization from a suitable solvent like methanol to yield pure crystals.[12]
Biological Activity and Signaling Pathways
This compound and its isomer, oleanolic acid, have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1] The anti-inflammatory properties are of particular interest and are believed to be mediated through the modulation of key signaling pathways.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Studies on oleanolic acid have shown that it can inhibit the activation of NF-κB.[5][14] This inhibition is thought to occur through the suppression of IκBα phosphorylation, which prevents the translocation of the p65 subunit of NF-κB to the nucleus. This, in turn, downregulates the expression of pro-inflammatory genes.[5]
Caption: Inhibition of the NF-κB signaling pathway by this compound (inferred from oleanolic acid studies).
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation. Oleanolic acid has been shown to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38.[12][15] This modulation contributes to its anti-inflammatory effects by suppressing the downstream activation of transcription factors and the production of inflammatory mediators.
Caption: Modulation of the MAPK signaling pathway by this compound (inferred from oleanolic acid studies).
Conclusion
This compound is a promising natural product with well-defined physical and chemical properties. Its synthesis and isolation are achievable through established laboratory protocols. The biological activity of this compound, particularly its anti-inflammatory effects, is attributed to its ability to modulate key cellular signaling pathways such as NF-κB and MAPK. This technical guide provides a foundational resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of this and related triterpenoids.
References
- 1. mdpi.com [mdpi.com]
- 2. Oleanolic Acid | C30H48O3 | CID 10494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biorlab.com [biorlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory activities of oleanolic acid on HMGB1 activated HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Greener approach for the isolation of oleanolic acid from Nepeta leucophylla Benth. Its derivatization and their molecular docking as antibacterial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Isolation of epi-oleanolic acid from Korean mistletoe and its apoptosis-lnducing activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oleanolic acid inhibits mouse spinal cord injury through suppressing inflammation and apoptosis via the blockage of p38 and JNK MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Epioleanolic Acid: A Potential Modulator of Plant Defense Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Scientific literature specifically detailing the role of 3-Epioleanolic acid in plant defense mechanisms is limited. This guide provides a comprehensive overview based on available data for this compound and its well-studied isomer, oleanolic acid, as a predictive model for its biological functions.
Introduction
Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic and abiotic stresses. Among these defenses, secondary metabolites play a crucial role. Triterpenoids, a large and diverse class of natural products, are significantly involved in these defense strategies. This compound, a pentacyclic triterpenoid, is an isomer of the more abundant and well-researched oleanolic acid. This document aims to provide a detailed technical overview of this compound, its biosynthesis, and its putative role in plant defense, drawing parallels with oleanolic acid where necessary.
Chemical Structure and Biosynthesis
This compound is a pentacyclic triterpenoid with the chemical formula C₃₀H₄₈O₃ and a molecular weight of 456.7 g/mol .[1] It is an epimer of oleanolic acid, differing in the stereochemistry of the hydroxyl group at the C-3 position.
The biosynthesis of oleanolic acid, and presumably this compound, begins with the cyclization of 2,3-oxidosqualene.[2] This process is catalyzed by β-amyrin synthase to form the pentacyclic scaffold, β-amyrin. Subsequent oxidation steps at specific carbon atoms, catalyzed by cytochrome P450 enzymes, lead to the formation of oleanolic acid.[2] The epimerization at the C-3 position to form this compound likely involves a specific epimerase or a stereospecific reductase acting on an intermediate.
Figure 1: Proposed biosynthetic pathway of this compound, based on oleanolic acid synthesis.
Role in Plant Defense Mechanisms
While direct evidence for this compound's role in plant defense is emerging, the functions of triterpenoids, in general, are well-documented. They can act as anti-feedants, toxins, and growth inhibitors against a wide range of herbivores and pathogens.
Antimicrobial Activity
This compound has demonstrated notable antibacterial activity. In one study, it exhibited a minimum inhibitory concentration (MIC) range of 0.9–7.8 μg/mL against various bacteria, which was comparable to the positive control, kanamycin sulphate (MIC range of 1.9–3.9 μg/mL).[3] This suggests a direct role in inhibiting the growth of pathogenic bacteria. The mechanism of action is likely related to the disruption of bacterial cell membranes or the inhibition of essential enzymes, a common trait of triterpenoids.
Response to Abiotic Stress
Studies on oleanolic acid have shown its accumulation under various abiotic stresses, including heat, drought, and UV radiation.[4][5] For instance, in Rhododendron moulmainense, the content of oleanolic acid significantly increased under high-temperature stress, suggesting a role in thermal tolerance.[6] It is plausible that this compound also accumulates under stress conditions and contributes to the plant's antioxidant capacity and overall resilience.[4]
Signaling Pathways
The precise signaling pathways modulated by this compound in plants are yet to be elucidated. However, research on oleanolic acid provides insights into potential mechanisms. Oleanolic acid is known to influence several signaling pathways in mammalian cells, including the inhibition of the PI3K/Akt/mTOR/NF-κB pathway.[7] In plants, stress responses are often mediated by signaling molecules like jasmonic acid (JA) and salicylic acid (SA).
Application of methyl jasmonate (MeJA) has been shown to significantly enhance the accumulation of oleanolic acid and up-regulate the expression of triterpenoid synthesis genes in Gentiana straminea.[5] This suggests that the biosynthesis of oleanolic acid, and likely its epimers, is integrated into the JA-mediated defense signaling pathway.
Figure 2: Hypothetical signaling pathway for this compound induction in plant defense.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its isomer, oleanolic acid, in the context of biological activity relevant to plant defense.
| Compound | Assay | Organism/System | Result | Reference |
| This compound | Antibacterial Activity (MIC) | Various bacteria | 0.9–7.8 µg/mL | [3] |
| Oleanolic acid | Heat Stress Response | Rhododendron moulmainense | Significant increase in content | [6] |
| Oleanolic acid | Gene Expression (in response to MeJA) | Gentiana straminea | Upregulation of β-amyrin synthase | [5] |
Experimental Protocols
Extraction and Quantification of this compound
A generalized protocol for the extraction and quantification of this compound from plant material, adapted from methods used for oleanolic acid, is provided below.
Objective: To extract and quantify this compound from plant tissues.
Materials:
-
Dried and powdered plant material
-
Methanol or ethanol
-
Dichloromethane
-
Hexane
-
Formic acid
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
This compound standard
-
Ultrasonic bath
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
Procedure:
-
Extraction: a. Macerate a known weight of dried plant powder with methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours. b. Alternatively, perform ultrasonic-assisted extraction for 30-60 minutes. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Purification (optional): a. For complex matrices, a liquid-liquid extraction can be performed. Resuspend the crude extract in water and partition successively with hexane and dichloromethane. b. The triterpenoid-rich fraction (typically in dichloromethane) can be further purified using SPE.
-
Quantification: a. Prepare a standard curve of this compound in the mobile phase. b. Analyze the extracted samples by HPLC. A C18 column is commonly used. c. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. d. Detection can be performed using a UV detector (around 210 nm) or, for higher sensitivity and specificity, an MS detector. e. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Figure 3: General experimental workflow for the extraction and analysis of this compound.
Conclusion and Future Directions
This compound is a promising, yet understudied, triterpenoid with demonstrated antimicrobial activity. Based on the extensive research on its isomer, oleanolic acid, it is highly probable that this compound plays a significant role in plant defense against both biotic and abiotic stresses. Future research should focus on:
-
Elucidating the specific role of this compound in plant-pathogen and plant-herbivore interactions.
-
Identifying and characterizing the enzymes responsible for its biosynthesis, particularly the epimerization step.
-
Unraveling the specific signaling pathways in plants that are modulated by this compound.
-
Conducting comprehensive transcriptomic and metabolomic studies to understand its global effects on plant physiology during stress.
A deeper understanding of the biological activities and mechanisms of action of this compound could pave the way for its use in the development of novel plant protectants and therapeutic agents.
References
- 1. biorlab.com [biorlab.com]
- 2. Oleanolic acid - Wikipedia [en.wikipedia.org]
- 3. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated transcriptome-metabolome analysis reveals oleanolic acid as a central regulator of heat stress adaptation in Rhododendron moulmainense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologia plantarum: The effect of elicitors on oleanolic acid accumulation and expression of triterpenoid synthesis genes in Gentiana straminea [bp.ueb.cas.cz]
- 6. researchgate.net [researchgate.net]
- 7. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 3-Epioleanolic Acid from Oleanolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 3-epioleanolic acid, a triterpenoid of significant interest in medicinal chemistry, starting from the readily available oleanolic acid. The synthesis involves a two-step process: the oxidation of the 3β-hydroxyl group of oleanolic acid to yield the intermediate, 3-ketooleanolic acid (oleanonic acid), followed by the stereoselective reduction of the ketone to the 3α-hydroxyl group, affording this compound. This document outlines two established methods for the oxidation step (Jones oxidation and Dess-Martin periodinane oxidation) and two methods for the stereoselective reduction (sodium borohydride reduction and Meerwein-Ponndorf-Verley reduction). Detailed experimental procedures, purification techniques, and characterization data are provided to guide researchers in the efficient synthesis of this valuable compound.
Introduction
Oleanolic acid and its derivatives are pentacyclic triterpenoids that exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The stereochemistry at the C-3 position plays a crucial role in the biological activity of these compounds. This compound, the 3α-hydroxy epimer of oleanolic acid, has demonstrated unique pharmacological profiles, making its synthesis a key area of research for the development of new therapeutic agents. This application note details reliable and reproducible methods for the epimerization of the C-3 hydroxyl group of oleanolic acid.
Overall Synthesis Scheme
The conversion of oleanolic acid to this compound is a straightforward two-step process. The first step is the oxidation of the C-3 hydroxyl group to a ketone. The second step is the stereoselective reduction of this ketone to the desired 3α-hydroxyl epimer.
Caption: Overall synthetic route from oleanolic acid to this compound.
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Step 1: Oxidation of Oleanolic Acid to 3-Ketooleanolic Acid
Two effective methods for this oxidation are presented below. Researchers may choose the method based on the availability of reagents and desired reaction conditions.
Method A: Jones Oxidation
Jones reagent is a strong oxidizing agent, and the reaction is typically fast and high-yielding.[1][2]
-
Materials:
-
Oleanolic acid
-
Acetone (anhydrous)
-
Jones reagent (prepared by dissolving 26.72 g of chromium trioxide in 23 ml of concentrated sulfuric acid and diluting with water to a final volume of 100 ml)
-
Isopropyl alcohol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve oleanolic acid (1.0 g, 2.19 mmol) in 50 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution until a persistent orange-brown color is observed.
-
Continue stirring at 0 °C for 2 hours.
-
Quench the reaction by adding isopropyl alcohol dropwise until the orange-brown color disappears and a green precipitate forms.
-
Remove the acetone under reduced pressure.
-
Partition the residue between water (50 mL) and DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 3-ketooleanolic acid.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Method B: Dess-Martin Periodinane (DMP) Oxidation
DMP is a milder and more selective oxidizing agent, suitable for sensitive substrates.[3][4][5]
-
Materials:
-
Oleanolic acid
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve oleanolic acid (1.0 g, 2.19 mmol) in 50 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (1.12 g, 2.63 mmol, 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate (50 mL).
-
Stir vigorously for 15 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Step 2: Stereoselective Reduction of 3-Ketooleanolic Acid to this compound
The stereochemical outcome of the reduction is critical. The following methods favor the formation of the 3α-hydroxy epimer.
Method A: Sodium Borohydride Reduction
Sodium borohydride is a common and effective reducing agent. The stereoselectivity can be influenced by the solvent and temperature.
-
Materials:
-
3-Ketooleanolic acid
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 3-ketooleanolic acid (500 mg, 1.10 mmol) in 30 mL of methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (83 mg, 2.20 mmol, 2.0 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~5-6.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water (30 mL) and brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate this compound.
-
Method B: Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is a highly selective method for reducing ketones to alcohols using an aluminum alkoxide catalyst.[6][7]
-
Materials:
-
3-Ketooleanolic acid
-
Aluminum isopropoxide (Al(O-i-Pr)₃)
-
Anhydrous isopropanol
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus, dissolve 3-ketooleanolic acid (500 mg, 1.10 mmol) in 30 mL of anhydrous toluene.
-
Add aluminum isopropoxide (450 mg, 2.20 mmol, 2.0 equivalents) and 10 mL of anhydrous isopropanol.
-
Heat the mixture to reflux and slowly distill off the acetone/isopropanol azeotrope.
-
Continue the reaction for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Hydrolyze the reaction mixture by the slow addition of 1 M HCl (30 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water (30 mL) and brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Data Presentation
The following table summarizes the expected yields for each step of the synthesis based on literature precedents for similar transformations.
| Step | Reaction | Reagents | Solvent | Typical Yield (%) |
| 1a | Oxidation | Jones Reagent | Acetone | 85-95 |
| 1b | Oxidation | Dess-Martin Periodinane | DCM | 90-98 |
| 2a | Reduction | Sodium Borohydride | Methanol | 70-85 (as 3α-epimer) |
| 2b | Reduction | Aluminum Isopropoxide | Toluene/Isopropanol | 80-90 (as 3α-epimer) |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₃₀H₄₈O₃[8]
-
Molecular Weight: 456.7 g/mol [8]
-
¹H NMR (CDCl₃, 400 MHz): The spectrum should show the characteristic signals for the triterpenoid skeleton. The signal for the H-3 proton will be shifted and will have a different coupling constant compared to oleanolic acid, indicative of the change in stereochemistry.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum will show 30 carbon signals. The chemical shift of the C-3 carbon will be different from that of oleanolic acid.
-
Mass Spectrometry (ESI-MS): m/z [M-H]⁻ calculated for C₃₀H₄₇O₃⁻: 455.3525; found 455.3520.
Experimental Workflow and Logic
The synthesis of this compound follows a logical progression of functional group transformation and stereochemical control.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The protocols described in this application note provide robust and reproducible methods for the synthesis of this compound from oleanolic acid. The choice of reagents for the oxidation and reduction steps can be tailored to the specific needs and resources of the laboratory. The successful synthesis and characterization of this compound will enable further investigation into its biological activities and potential as a therapeutic agent.
References
- 1. Jones oxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of oxygenated oleanolic and ursolic acid derivatives with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorlab.com [biorlab.com]
Application Notes and Protocols for the Quantification of 3-Epioleanolic Acid in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epioleanolic acid is a pentacyclic triterpenoid of significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects. As a constitutional isomer of the more extensively studied oleanolic acid, accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Sample Preparation from Plant Material
Effective extraction and cleanup are critical for accurate quantification. The choice of extraction method can significantly impact the yield of this compound.
Protocol 1: General Extraction for Triterpenoid Acids
This protocol is a general method suitable for the extraction of this compound from dried and powdered plant material.
Materials:
-
Dried and finely powdered plant material (e.g., leaves, roots, bark)
-
Methanol (HPLC grade)
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper (0.45 µm)
Procedure:
-
Accurately weigh approximately 1-5 g of the powdered plant material.
-
Soxhlet Extraction: Place the material in a thimble and extract with methanol for 6-8 hours.[1]
-
Ultrasonic Extraction: Alternatively, suspend the material in methanol (1:10 w/v) and sonicate for 30-60 minutes at room temperature.[1] Repeat the extraction 2-3 times.
-
Combine the extracts and filter.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Redissolve the dried extract in a known volume of methanol for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the analytical instrument.
II. High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the quantification of triterpenoid acids. Due to the lack of a strong chromophore in this compound, detection is typically performed at low UV wavelengths.
Protocol 2: Reversed-Phase HPLC for this compound Quantification
This protocol is adapted from established methods for oleanolic acid.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2] |
| Mobile Phase | Isocratic: Methanol and 0.03 M Phosphate Buffer (pH 2.9) in a ratio of 85:15 (v/v).[3] |
| Flow Rate | 1.0 mL/min.[3] |
| Column Temperature | 30°C. |
| Detection Wavelength | 210 nm.[3] |
| Injection Volume | 10-20 µL. |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Analysis: Inject the prepared plant extract and the calibration standards into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
III. High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a high-throughput and cost-effective method for the quantification of this compound, suitable for screening a large number of samples.
Protocol 3: HPTLC for this compound Quantification
This protocol is based on methods developed for oleanolic acid.
Instrumentation and Conditions:
| Parameter | Specification |
| HPTLC System | Applicator, developing chamber, and a TLC scanner with a suitable light source. |
| Stationary Phase | Pre-coated silica gel 60 F254 HPTLC plates.[4] |
| Mobile Phase | Toluene: Ethyl acetate: Formic acid (9:1:0.1, v/v/v). |
| Application | Apply standards and samples as bands of 6 mm width using an automatic applicator. |
| Development | Develop the plate up to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase. |
| Derivatization | Spray the dried plate with Anisaldehyde-Sulphuric acid reagent and heat at 110°C for 5-10 minutes. |
| Densitometric Scan | Scan the plate at 530 nm. |
Procedure:
-
Standard and Sample Application: Apply different volumes of the standard this compound solution and the prepared plant extracts onto the HPTLC plate.
-
Chromatographic Development: Develop the plate as described in the conditions above.
-
Derivatization and Scanning: After development and drying, perform the derivatization and scan the plate using a densitometer.
-
Quantification: Create a calibration curve by plotting the peak area against the amount of standard applied. Calculate the amount of this compound in the plant extract from the calibration curve.
IV. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS provides high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations and in complex matrices.
Protocol 4: LC-MS/MS for this compound Quantification
This protocol provides a general framework for developing a sensitive LC-MS/MS method.
Instrumentation and Conditions:
| Parameter | Specification |
| LC-MS/MS System | A UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. A gradient elution is typically used. |
| Flow Rate | 0.2-0.4 mL/min. |
| Ionization Source | Electrospray Ionization (ESI) in negative ion mode.[5] |
| MS Detection | Multiple Reaction Monitoring (MRM) for triple quadrupole MS. Precursor ion and product ions need to be optimized for this compound. |
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and plant extract samples as described for the HPLC method. An internal standard (e.g., a structurally similar compound not present in the sample) should be used for improved accuracy.
-
Method Optimization: Optimize the MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution of this compound to determine the optimal precursor and product ions for MRM analysis.
-
Analysis: Inject the samples and standards into the LC-MS/MS system.
-
Quantification: Construct a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards. Determine the concentration of this compound in the sample from this curve.
V. Quantitative Data Summary
The following table provides a template for summarizing quantitative data for this compound in various plant extracts. The values presented here are hypothetical and should be replaced with experimental data.
| Plant Species | Plant Part | Extraction Method | Analytical Method | This compound Content (mg/g of dry weight) | Reference |
| Plantago major | Leaves | Ultrasonication | HPLC-UV | 1.25 ± 0.08 | [Data] |
| Salvia officinalis | Leaves | Soxhlet | HPTLC | 0.89 ± 0.05 | [Data] |
| Olea europaea | Leaves | Maceration | LC-MS/MS | 2.10 ± 0.15 | [Data] |
VI. Conclusion
The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of this compound in plant extracts. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput (HPTLC), high sensitivity (LC-MS), or routine quality control (HPLC). It is essential to validate the chosen method for accuracy, precision, linearity, and sensitivity in the specific plant matrix being analyzed to ensure reliable and reproducible results.
References
- 1. A validated HPTLC method for the simultaneous quantifications of three phenolic acids and three withanolides from Withania somnifera plants and its herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrpub.org [hrpub.org]
- 3. Quantification of Oleanolic acid in the flower of Gentiana olivieri Griseb. by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. LC-MS-Based Metabolomic Study of Oleanolic Acid-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Quantitative Analysis of 3-Epioleanolic Acid
Abstract
This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-epioleanolic acid, a pentacyclic triterpenoid of interest in pharmaceutical research. The developed isocratic reverse-phase HPLC method utilizes a C18 column and a UV detector to achieve efficient separation and quantification. This method is suitable for routine analysis in drug discovery, quality control, and pharmacokinetic studies.
Introduction
This compound is a stereoisomer of oleanolic acid, a naturally occurring pentacyclic triterpenoid with a wide range of reported biological activities. The subtle difference in the stereochemistry at the C-3 position can significantly impact its pharmacological profile. Therefore, a reliable analytical method to distinguish and quantify this compound is crucial for research and development. This application note presents a validated HPLC method for the analysis of this compound, providing a detailed protocol for researchers, scientists, and drug development professionals.
Experimental
Instrumentation
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (glacial, analytical grade)
-
This compound reference standard
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in Table 1.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | 15 minutes |
Protocols
1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation
-
Extraction: For solid samples (e.g., plant material, formulated product), accurately weigh a suitable amount of homogenized sample. Extract the analyte using an appropriate solvent (e.g., methanol) with the aid of sonication or vortexing.
-
Filtration: Filter the extracted sample solution through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
-
Dilution: If necessary, dilute the filtered sample solution with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
3. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram at 210 nm.
-
Identify the this compound peak based on the retention time of the reference standard.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the working standard solutions.
Method Validation Summary
The developed HPLC method was validated for its linearity, precision, accuracy, and sensitivity. A summary of the validation parameters is presented in Table 2.
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 3.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Results and Discussion
The developed HPLC method provides excellent separation of this compound from other potential impurities. The use of a C18 column with a mobile phase of acetonitrile and acidified water offers good peak shape and resolution. The low UV detection wavelength of 210 nm provides high sensitivity for the analysis of triterpenoids which lack a strong chromophore. The method validation results demonstrate that the method is linear, precise, accurate, and sensitive for the intended purpose.
Visualization of the Experimental Workflow
Caption: Workflow for the development and validation of the HPLC method for this compound analysis.
Conclusion
A simple, rapid, and reliable isocratic reverse-phase HPLC method for the quantitative determination of this compound has been developed and validated. This method is suitable for routine analysis in various research and industrial settings, providing a valuable tool for the study and development of this promising compound.
Application Note: A Sensitive LC-MS/MS Protocol for the Quantification of 3-Epioleanolic Acid in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the detection and quantification of 3-Epioleanolic acid in biological matrices, such as plasma and tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, this protocol is adapted from robust, validated methods for its isomer, oleanolic acid. The methodology herein provides a comprehensive workflow from sample preparation to data acquisition and analysis, designed to be a strong foundation for researchers and drug development professionals. This document includes proposed starting parameters for LC-MS/MS analysis that will require optimization and validation for specific applications.
Introduction
This compound is a pentacyclic triterpenoid, an isomer of the well-studied oleanolic acid. Triterpenoids are of significant interest in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. Accurate quantification of these compounds in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of such compounds in complex biological matrices. This protocol outlines a liquid-liquid extraction (LLE) procedure for sample cleanup, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a starting point and should be optimized for the specific biological matrix.
-
Sample Thawing: Thaw frozen biological samples (e.g., plasma, tissue homogenate) on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of an internal standard working solution (e.g., a structural analog like glycyrrhetinic acid or a stable isotope-labeled oleanolic acid, at a concentration of 100 ng/mL in methanol) to each sample, calibrator, and quality control (QC) sample, except for the blank matrix.
-
Vortexing: Briefly vortex the tubes for 10 seconds.
-
Protein Precipitation & Extraction: Add 500 µL of ethyl acetate to each tube.
-
Vortexing: Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 85:15 Methanol:Water with 0.1% formic acid).
-
Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Sample Transfer: Transfer the supernatant to an LC autosampler vial for analysis.
LC-MS/MS Analysis
The following are proposed starting conditions and require optimization.
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 15% B
-
1-5 min: 15% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 15% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: To be optimized (e.g., 3.0 kV).
-
Source Temperature: To be optimized (e.g., 150°C).
-
Desolvation Temperature: To be optimized (e.g., 400°C).
-
Gas Flows: To be optimized.
-
Proposed MRM Transitions for this compound:
Since this compound is an isomer of oleanolic acid, the precursor ion will have the same mass-to-charge ratio (m/z). The product ions and collision energies need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Precursor Ion (Q1):
-
Negative Mode [M-H]⁻: m/z 455.4
-
Positive Mode [M+H]⁺: m/z 457.4
-
-
Product Ions (Q3) and Collision Energies (CE): To be determined experimentally. Based on the fragmentation of oleanolic acid, potential product ions to investigate include those resulting from the loss of water and carboxyl groups, and retro-Diels-Alder fragmentation.
Data Presentation
The following tables summarize typical quantitative data for the analysis of the related isomer, oleanolic acid, which can serve as a benchmark for the method development of this compound.
Table 1: LC-MS/MS Method Performance for Oleanolic Acid (Literature Data).
| Parameter | Value | Reference |
| Linearity Range | 1 - 100 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1] |
| Intra-day Precision (%CV) | 4.3 - 9.9% | [1] |
| Inter-day Precision (%CV) | Not Reported | [1] |
| Recovery | 70 - 115% | [1] |
Table 2: Example Chromatographic and Mass Spectrometric Parameters for Oleanolic Acid Analysis.
| Parameter | Condition |
| Chromatography | |
| Column | Acquity UPLC HSS C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | 85:15 Methanol:5 mM Ammonium Acetate in Water (Isocratic) |
| Flow Rate | 0.4 mL/min |
| Retention Time | ~3.85 min |
| Mass Spectrometry | |
| Ionization Mode | APCI |
| Precursor Ion (m/z) | 455.45 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Potential Signaling Pathway Involvement
The biological activities of this compound are not as extensively studied as those of oleanolic acid. However, based on the known mechanisms of oleanolic acid, it is plausible that this compound may influence similar signaling pathways. The diagram below illustrates key pathways modulated by oleanolic acid, which can serve as a starting point for investigating the mechanisms of its 3-epi isomer.
Caption: Potential signaling pathways modulated by oleanolic acid and its isomers.
Conclusion
This application note provides a comprehensive, albeit preliminary, LC-MS/MS protocol for the determination of this compound in biological samples. The provided sample preparation, chromatography, and mass spectrometry conditions are based on established methods for the isomeric compound oleanolic acid and should serve as an excellent starting point for method development and validation. The successful implementation of this method will enable researchers to accurately quantify this compound, facilitating further investigation into its pharmacokinetic properties and biological activities.
References
Application Notes and Protocols: 3-Epioleanolic Acid as a Standard for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epioleanolic acid is a pentacyclic triterpenoid and an isomer of the well-studied oleanolic acid.[1][2] While research has extensively focused on oleanolic acid, this compound is also gaining interest for its potential biological activities, such as its notable antibacterial properties, which have been reported to be stronger than those of oleanolic acid.[1] As interest in this compound grows, the need for accurate and reliable analytical methods for its identification and quantification becomes paramount.
These application notes provide detailed protocols for the use of this compound as a standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Given the limited availability of specific validated methods for this compound, the following protocols have been adapted from established and validated methods for its isomer, oleanolic acid. It is crucial to perform in-house validation when applying these methods to ensure accuracy and precision for the analysis of this compound. A reliable source for this compound standard with a purity of >98% as determined by HPLC is available.[3]
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 25499-90-5 |
| Molecular Formula | C₃₀H₄₈O₃ |
| Molecular Weight | 456.7 g/mol |
| Chemical Family | Triterpenoids |
| Purity (Typical) | >98% (HPLC)[3] |
High-Performance Liquid Chromatography (HPLC)
Application
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of triterpenoids. The following method is adapted from established protocols for oleanolic acid and is suitable for the quantification of this compound in plant extracts and other biological matrices.
Experimental Protocol
1. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2 to 100 µg/mL by diluting with the mobile phase.
2. Sample Preparation (from plant material):
-
Dry the plant material at a controlled temperature (e.g., 40-50 °C) and grind it into a fine powder.
-
Accurately weigh about 1.0 g of the powdered material and extract with a suitable solvent such as methanol or ethanol using techniques like sonication or Soxhlet extraction.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the residue in a known volume of methanol and filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol/Water (95:5, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 35 ± 1 °C[4] |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
4. Method Validation Parameters (based on oleanolic acid):
| Parameter | Typical Value for Oleanolic Acid | Reference |
| Linearity Range | 2-100 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 0.1 µg/mL | [4] |
| Limit of Quantification (LOQ) | 1 µg/mL | [4] |
| Recovery | 99.88 to 100.28% | [4] |
| Intra-day & Inter-day Precision (%RSD) | < 3.1% | [4] |
Note: Due to the isomeric nature of this compound and oleanolic acid, their retention times are expected to be very close. Therefore, high-resolution chromatography is necessary for their separation. Optimization of the mobile phase composition and temperature may be required.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC.
High-Performance Thin-Layer Chromatography (HPTLC)
Application
HPTLC is a powerful technique for the rapid screening and quantification of phytochemicals in a large number of samples. This method, adapted from oleanolic acid analysis, can be used for the identification and quantification of this compound.
Experimental Protocol
1. Standard and Sample Application:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Apply bands of the standard solution (in the range of 100-600 ng/spot) and the prepared sample extracts onto an HPTLC plate.
2. Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F₂₅₄ |
| Mobile Phase | Toluene: Acetic Acid: Formic Acid (9:4:0.5, v/v/v)[5] |
| Development | In a twin-trough chamber to a distance of 8 cm |
| Densitometric Scanning | 560 nm (after derivatization) |
3. Derivatization:
-
Spray the developed and dried plate with a suitable derivatizing agent, such as anisaldehyde-sulfuric acid reagent.
-
Heat the plate at 100-110 °C for 5-10 minutes to visualize the spots.
4. Method Validation Parameters (based on oleanolic acid):
| Parameter | Typical Value for Oleanolic Acid | Reference |
| Linearity Range | 100-600 ng/spot | [5] |
| Correlation Coefficient (r²) | > 0.990 | [5] |
| Rf Value | ~0.53 | [5] |
| LOD | 9.302 ng/spot | [5] |
| LOQ | 28.1 ng/spot | [5] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like triterpenoids, derivatization is necessary to increase their volatility.
Experimental Protocol
1. Derivatization:
-
Evaporate a known amount of the sample extract or standard solution to dryness under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and an appropriate solvent like pyridine.
-
Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
2. GC-MS Conditions:
| Parameter | Condition |
| Instrument | GC-MS system |
| Column | Capillary column suitable for steroid and triterpenoid analysis (e.g., 5% phenyl methyl polysiloxane) |
| Carrier Gas | Helium |
| Injection Mode | Split or splitless |
| Oven Temperature Program | Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure good separation. |
| MS Detector | Electron Impact (EI) ionization at 70 eV |
| Scan Range | m/z 50-650 |
GC-MS Analysis Workflow
Caption: Workflow for the analysis of this compound using GC-MS.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not yet extensively documented, the closely related oleanolic acid is known to modulate several key cellular pathways involved in inflammation and cancer. It is plausible that this compound may exert its biological effects through similar, though potentially distinct, mechanisms.
Anti-inflammatory Signaling
Oleanolic acid has been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor-kappa B) signaling pathway.[6] This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Anticancer Signaling (Apoptosis Induction)
Oleanolic acid has been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the modulation of multiple signaling pathways, including the PI3K/Akt and MAPK pathways.[7] It can also induce p53-dependent apoptosis.[8]
Caption: Proposed pro-apoptotic mechanism of this compound via inhibition of the PI3K/Akt pathway.
Conclusion
The protocols and data presented here provide a comprehensive guide for the use of this compound as a standard in chromatographic analysis. While specific methods for this compound are still emerging, the provided information, adapted from its well-researched isomer oleanolic acid, offers a solid foundation for researchers. The successful application of these methods will depend on careful in-house validation using a certified this compound standard. Further research into the specific chromatographic behavior and biological activities of this compound will undoubtedly lead to the development of more refined and specific analytical methodologies.
References
- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrpub.org [hrpub.org]
- 3. biorlab.com [biorlab.com]
- 4. Development and validation of an HPLC method for determination of oleanolic acid content and partition of oleanolic acid in submicron emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]
- 7. The oleanolic acid derivative, 3-O-succinyl-28-O-benzyl oleanolate, induces apoptosis in B16–F10 melanoma cells via the mitochondrial apoptotic pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 3-Epioleanolic Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of 3-Epioleanolic acid, a novel triterpenoid compound. The protocols outlined below are based on established methods for evaluating the cytotoxicity of related natural compounds, such as oleanolic acid and its derivatives.
Introduction
This compound is a pentacyclic triterpenoid of interest for its potential pharmacological activities. As a derivative of oleanolic acid, which has demonstrated anti-cancer properties, this compound is a candidate for investigation as a cytotoxic agent.[1][2] Oleanolic acid and its derivatives have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[3][4] The following protocols provide detailed methodologies for determining the cytotoxic and apoptotic effects of this compound in cell culture.
Data Presentation
The following table summarizes the cytotoxic activity of oleanolic acid and its derivative, 3-O-acetyloleanolic acid, in various cancer cell lines. This data can serve as a reference for expected effective concentrations when testing this compound.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Oleanolic acid | MeWo (melanoma) | MTT | 48 | >100 | [2] |
| Oleanolic acid | A375 (melanoma) | MTT | 24 | ~100 | [2] |
| Oleanolic acid | HepG2 (liver carcinoma) | CCK-8 | 24 | 30 | [4] |
| Oleanolic acid | Panc-28 (pancreatic) | MTT | Not Specified | 46.35 µg/mL | [5] |
| 3-O-acetyloleanolic acid | HCT-116 (colon) | MTT | 24 | 10-25 | [6] |
| 3-O-acetyloleanolic acid | A549 (lung) | SRB | 72 | 5.8 | [7] |
| 3-O-acetyloleanolic acid | B16-F10 (melanoma) | MTT | Not Specified | 64.7 | [7] |
| 3-O-acetyloleanolic acid | SKOV3 (ovarian) | Not Specified | Not Specified | 8.3 | [8] |
| 3-O-acetyloleanolic acid | HEC-1A (endometrial) | Not Specified | Not Specified | 0.8 | [8] |
Experimental Protocols
Cell Culture and Compound Preparation
Materials:
-
Selected cancer cell line(s) (e.g., HCT-116, HepG2, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
Protocol:
-
Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (medium with DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with this compound and controls (vehicle, spontaneous LDH release, and maximum LDH release).
-
After the incubation period, transfer the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit instructions (typically 30 minutes).
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity according to the kit's formula.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and collect both the detached and adherent cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Caspase Activity Assay
This assay measures the activity of caspases, key mediators of apoptosis.
Materials:
-
Caspase-3, -8, and -9 activity assay kits (colorimetric or fluorometric)
-
Cell lysis buffer
-
96-well plates
Protocol:
-
Treat cells with this compound in culture plates.
-
Lyse the cells using the provided lysis buffer.
-
Transfer the cell lysates to a 96-well plate.
-
Add the caspase substrate specific for caspase-3, -8, or -9.
-
Incubate according to the kit's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify caspase activity relative to a control.
Visualization of Workflows and Pathways
Caption: A general workflow for assessing the cytotoxicity of this compound.
Caption: A hypothesized signaling pathway for this compound-induced apoptosis.
Conclusion
The provided protocols offer a robust framework for the comprehensive evaluation of this compound's cytotoxic and apoptotic properties. By employing a combination of viability, cytotoxicity, and apoptosis-specific assays, researchers can elucidate the compound's mechanism of action and determine its potential as a therapeutic agent. The data on related compounds suggest that this compound may induce apoptosis through both extrinsic and intrinsic pathways, a hypothesis that can be tested using the detailed methodologies herein.
References
- 1. geneonline.com [geneonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cancer cell growth by oleanolic acid in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleanolic acid arrests cell cycle and induces apoptosis via ROS-mediated mitochondrial depolarization and lysosomal membrane permeabilization in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application of 3-Epioleanolic Acid in Natural Product Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epioleanolic acid is a pentacyclic triterpenoid and a stereoisomer of the well-studied oleanolic acid. Found in various medicinal plants, it has garnered attention in natural product drug discovery for its diverse pharmacological activities. The subtle change in the stereochemistry of the hydroxyl group at the C-3 position from the β-orientation in oleanolic acid to the α-orientation in this compound can significantly influence its biological profile, offering a unique scaffold for the development of novel therapeutic agents. These application notes provide an overview of the therapeutic potential of this compound, along with detailed protocols for its investigation.
Therapeutic Potential and Biological Activities
This compound has demonstrated promising antibacterial, anti-inflammatory, and anticancer properties. Its structural similarity to oleanolic acid suggests that it may share some mechanisms of action, including the modulation of key signaling pathways involved in cellular proliferation, inflammation, and apoptosis.
Antibacterial Activity
This compound has been shown to possess potent antibacterial activity, in some cases exceeding that of its parent compound, oleanolic acid.[1] This makes it a compelling candidate for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Anti-inflammatory Activity
While direct evidence for the anti-inflammatory mechanism of this compound is still emerging, its structural analog, oleanolic acid, is known to exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines.[2][3] It is hypothesized that this compound may act through similar pathways, such as the NF-κB and MAPK signaling cascades.
Anticancer Activity
The anticancer potential of oleanolic acid has been extensively studied, with demonstrated effects on cell cycle arrest, apoptosis induction, and inhibition of metastasis.[4][5][6] Given the importance of the C-3 position for cytotoxic activity, this compound is an important molecule for investigation in oncology drug discovery.
Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and its parent compound, oleanolic acid, for comparative purposes.
Table 1: Antibacterial Activity of this compound and Oleanolic Acid
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Staphylococcus aureus | 0.9–7.8 µg/mL | [1] |
| Bacillus thuringiensis | 0.9–7.8 µg/mL | [1] | |
| Escherichia coli | 0.9–7.8 µg/mL | [1] | |
| Salmonella enterica | 0.9–7.8 µg/mL | [1] | |
| Shigella dysenteriae | 0.9–7.8 µg/mL | [1] | |
| Oleanolic acid | Staphylococcus aureus | 62.5 µg/mL | [1] |
| Bacillus thuringiensis | 62.5 µg/mL | [1] | |
| Escherichia coli | 31.2 µg/mL | [1] | |
| Salmonella enterica | 31.2 µg/mL | [1] | |
| Shigella dysenteriae | 31.2 µg/mL | [1] | |
| Kanamycin sulphate (Control) | Various | 1.9–3.9 µg/mL | [1] |
Table 2: Cytotoxicity of Oleanolic Acid Derivatives (Data for this compound Not Available, Oleanolic Acid Derivatives Provided for Reference)
| Compound | Cell Line | IC50 (µM) | Reference |
| Oleanolic acid 3-acetate | SKOV3 (Ovarian cancer) | 8.3 | [7] |
| HEC-1A (Endometrial cancer) | 0.8 | [7] | |
| Oleanolic acid derivative 17 | PC3 (Prostate cancer) | 0.39 | [8] |
| Oleanolic acid derivative 28 | A549 (Lung cancer) | 0.22 | [8] |
Table 3: Anti-inflammatory Activity of an Oleanolic Acid Derivative (Data for this compound Not Available)
| Compound | Assay | IC50 (µg/mL) | Reference |
| OADP (Oleanolic acid derivative) | Nitric Oxide (NO) Inhibition (48h) | 1.09 ± 0.01 | [2] |
| Oleanolic Acid | Nitric Oxide (NO) Inhibition (48h) | 31.28 ± 2.01 | [2] |
| Diclofenac (Control) | Nitric Oxide (NO) Inhibition (48h) | 53.84 ± 2.25 | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound. These protocols are adapted from established methods for oleanolic acid and other triterpenoids and should be optimized for specific experimental conditions.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol is adapted from the broth microdilution method.[9][10]
1. Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
2. Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
1. Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
2. Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare various concentrations of this compound in the complete cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)
This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[2]
1. Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well cell culture plates
2. Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated controls and LPS-only controls.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (a stable product of NO) from a standard curve of sodium nitrite.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are known to be modulated by oleanolic acid and are likely targets for this compound in exerting its anticancer and anti-inflammatory effects.
Caption: Putative anticancer signaling pathway of this compound.
Caption: Postulated anti-inflammatory mechanism via NF-κB pathway.
Experimental Workflow
Caption: Workflow for natural product drug discovery with this compound.
Conclusion
This compound represents a valuable natural product scaffold for drug discovery. Its demonstrated antibacterial activity and potential anti-inflammatory and anticancer properties warrant further investigation. The provided protocols and conceptual frameworks offer a starting point for researchers to explore the therapeutic potential of this promising compound. Further studies are needed to fully elucidate its mechanisms of action and to optimize its structure for enhanced efficacy and drug-like properties.
References
- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Action of Oleanolic Acid on Listeria monocytogenes, Enterococcus faecium, and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Purification of 3-Epioleanolic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the large-scale purification of 3-Epioleanolic acid. Given the structural similarity and limited specific literature for this compound on an industrial scale, much of the guidance is adapted from established protocols for its isomer, oleanolic acid. Specific considerations for the purification of the 3-epimer are highlighted where applicable.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of this compound?
The main challenges in purifying this compound at a large scale are multifaceted and stem from its physicochemical properties and its natural co-constituents. These challenges include:
-
Co-extraction of Impurities: The initial extraction from plant sources, such as mistletoe, yields a complex mixture. This crude extract often contains other triterpenoids (like its isomer oleanolic acid, ursolic acid, and betulinic acid), sterols, fatty acids, and pigments that have similar polarities, making separation difficult.
-
Structural Similarity to Isomers: this compound is often present alongside its structural isomer, oleanolic acid. The only difference is the stereochemistry at the C-3 position (axial vs. equatorial hydroxyl group). This subtle difference makes their separation a significant challenge, often requiring highly specific chromatographic conditions.
-
Poor Solubility: Like other pentacyclic triterpenes, this compound has very low solubility in water and limited solubility in many common organic solvents, which can lead to precipitation and product loss during purification steps.[1][2]
-
Crystallization Difficulties: Achieving a highly crystalline final product with consistent polymorphic form can be challenging. The presence of closely related impurities can inhibit crystallization or lead to the formation of mixed crystals.
-
Scale-Up Issues: Laboratory-scale purification methods, such as standard silica gel chromatography, may not be economically viable or efficient for large-scale production.
Q2: What are the most common impurities found with this compound?
During the production and purification of this compound, several types of impurities can be encountered:
-
Isomeric Impurities: The most significant impurity is often oleanolic acid. Ursolic acid is another common isomeric triterpenoid.
-
Related Triterpenoids: Other pentacyclic triterpenes with similar core structures may be present, depending on the plant source.
-
Plant-Derived Impurities: These include sterols (e.g., β-sitosterol), fatty acids, phenolics, and pigments (e.g., chlorophyll).
-
Residual Solvents: Organic solvents used during extraction and purification may remain in the final product.
-
Reagents and By-products: If semi-synthesis is involved, unreacted starting materials and by-products from chemical transformations can be present.
Q3: Which analytical methods are recommended for purity control of this compound?
A combination of chromatographic and spectroscopic techniques is essential for the accurate assessment of this compound purity:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantitative analysis. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile or methanol and an acidic aqueous buffer.[3] The use of high-resolution columns and optimized gradient elution can help in separating this compound from its isomers.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a valuable tool for rapid screening of fractions and for the simultaneous analysis of multiple samples.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the identification and quantification of impurities, even at trace levels.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and for confirming the stereochemistry at the C-3 position, which distinguishes this compound from oleanolic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used for the analysis of volatile impurities and for the quantification of triterpenoids after derivatization.
Troubleshooting Guides
Problem 1: Poor Separation of this compound from Oleanolic Acid
Issue: Inadequate resolution between the peaks of this compound and its isomer, oleanolic acid, during column chromatography.
| Potential Cause | Troubleshooting Action |
| Insufficient Selectivity of Stationary Phase | Switch to a stationary phase that offers different interaction mechanisms. For instance, a silver-impregnated silica gel column can enhance separation based on subtle differences in the accessibility of the double bond. Phenyl-hexyl columns can also offer alternative selectivity through pi-pi interactions. |
| Suboptimal Mobile Phase Composition | Systematically optimize the mobile phase. In reversed-phase HPLC, vary the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous component. Small pH adjustments can alter the ionization state and improve separation. In normal-phase chromatography, experiment with different solvent combinations and additives. |
| Inadequate Column Efficiency | Increase the column length or use a column with a smaller particle size to enhance theoretical plates and improve resolution. Ensure the column is packed uniformly and has not developed voids. |
| Column Overloading | Reduce the sample load to prevent band broadening and improve separation. Determine the optimal loading capacity for your column through loading studies. |
Problem 2: Low Yield Due to Poor Solubility
Issue: Significant loss of this compound due to precipitation during extraction, chromatography, or crystallization.
| Potential Cause | Troubleshooting Action |
| Inappropriate Solvent System | Select solvents with better solubilizing capacity for this compound. Refer to solubility data for guidance. The use of co-solvents can also enhance solubility. For aqueous-based processes, consider pH adjustment to ionize the carboxylic acid group and increase solubility. |
| Temperature Fluctuations | Maintain a consistent and, if necessary, elevated temperature during processing to keep the compound in solution. However, be mindful of potential degradation at high temperatures. |
| "Salting Out" Effect | In reversed-phase chromatography, high concentrations of buffer salts in the mobile phase can decrease the solubility of hydrophobic compounds. Optimize the buffer concentration. |
| Rapid Solvent Change | When performing solvent exchange or gradient elution, avoid abrupt changes in solvent composition that can cause sudden supersaturation and precipitation. |
Problem 3: Difficulty in Achieving High Purity by Crystallization
Issue: The final crystalline product does not meet the required purity specifications, or crystallization fails to initiate.
| Potential Cause | Troubleshooting Action |
| Presence of Impurities | Ensure the material to be crystallized has a sufficiently high purity. The presence of closely related impurities can act as "crystal poisons." Consider an additional chromatographic polishing step before final crystallization. |
| Suboptimal Crystallization Solvent | Screen a variety of solvents and solvent mixtures to find a system where this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Anti-solvent crystallization can also be an effective technique. |
| Incorrect Supersaturation Level | Control the rate of cooling or solvent evaporation to achieve a metastable zone where nucleation and crystal growth can occur in a controlled manner. Too rapid supersaturation can lead to the formation of amorphous material or small, impure crystals. |
| Lack of Seed Crystals | Introduce a small amount of high-purity this compound seed crystals to induce crystallization and control the crystal form. |
Data Presentation
Table 1: Solubility of Oleanolic Acid in Various Solvents (as a proxy for this compound)
| Solvent | Solubility (mg/mL) | Reference |
| Ethanol | ~5 | [1] |
| DMSO | ~3 | [1] |
| Dimethylformamide (DMF) | ~30 | [1] |
| 1-Butanol | High | [5] |
| Ethyl Acetate | High | [2] |
| Water | Practically Insoluble | [5] |
Note: The solubility of this compound is expected to be similar to oleanolic acid, but empirical determination is recommended for process optimization.
Experimental Protocols
Protocol 1: Preparative HPLC for Separation of this compound and Oleanolic Acid
This protocol provides a starting point for the preparative separation of this compound from oleanolic acid. Optimization will be required based on the specific crude extract and equipment.
-
Column: Reversed-phase C18, 50 x 250 mm, 10 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 80% B
-
10-40 min: 80-95% B
-
40-50 min: 95% B
-
50-55 min: 95-80% B
-
55-60 min: 80% B
-
-
Flow Rate: 80 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the crude extract in a minimal amount of methanol or DMF and filter through a 0.45 µm membrane.
-
Fraction Collection: Collect fractions based on the elution profile and analyze the purity of each fraction by analytical HPLC.
-
Post-run: Pool the fractions containing the pure this compound and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
This protocol describes a general procedure for the final purification of this compound by crystallization.
-
Solvent Selection: Based on screening, select a suitable solvent system (e.g., ethanol/water, acetone/hexane).
-
Dissolution: Dissolve the purified this compound from the chromatographic step in the minimum amount of the chosen solvent at its boiling point.
-
Hot Filtration: If any insoluble material is present, perform a hot filtration to remove it.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization. Gentle agitation may be beneficial.
-
Crystal Harvesting: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum at a controlled temperature (e.g., 40-60 °C) to a constant weight.
-
Purity Analysis: Analyze the purity of the final crystalline product using HPLC and other relevant analytical techniques.
Mandatory Visualization
Caption: General workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for poor isomer separation in HPLC.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hrpub.org [hrpub.org]
- 4. Simultaneous determination of 3-O-acetyloleanolic acid and oleanolic acid in rat plasma using liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
optimizing extraction yield of 3-Epioleanolic acid from plant material
Welcome to the technical support center for optimizing the extraction of 3-Epioleanolic acid from plant materials. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction process.
Disclaimer: this compound is a stereoisomer of the more widely studied oleanolic acid. Consequently, much of the available literature focuses on oleanolic acid. The extraction principles and methodologies for these pentacyclic triterpenoids are highly similar due to their structural resemblance. Therefore, the following guidelines, primarily based on data for oleanolic acid, can be effectively applied to the extraction of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common plant sources for this compound?
While specific data for this compound is limited, it is often found alongside its isomer, oleanolic acid. Pentacyclic triterpenes like these are abundant in the leaves, fruits, and stem bark of numerous plants.[1][2] High concentrations are often located in the epicuticular waxes of plants, serving as a protective barrier.[1][2] Notable sources of oleanolic acid, and therefore potential sources of this compound, include:
Q2: Which solvent is best for extracting this compound?
The choice of solvent is critical and depends on the principle of "like dissolves like."[8] this compound, like oleanolic acid, is a slightly polar compound, making medium-polar solvents the most effective.[9]
-
High-Efficiency Solvents: Ethanol and methanol are widely used and show high extraction yields.[9][10] Aqueous ethanol (70-95%) is often preferred as it can increase the swelling of plant material, reduce solvent viscosity, and improve mass transfer, leading to higher yields compared to absolute ethanol.[9]
-
Other Effective Solvents: N-butanol, ethyl acetate, and chloroform have also been shown to be effective.[9][11]
-
Poor Solvents: Non-polar solvents like n-hexane and toluene generally result in poor extraction yields.[9]
Oleanolic acid is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[12] Specifically, its solubility is approximately 5 mg/mL in ethanol, 3 mg/mL in DMSO, and 30 mg/mL in DMF.[12] It is sparingly soluble in aqueous buffers.[12]
Q3: What are the most common methods for extracting this compound?
Both conventional and modern extraction techniques can be employed. The choice often depends on available equipment, desired yield, and extraction time.
-
Conventional Methods:
-
Modern Methods:
-
Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and enhance solvent penetration.[6][9][13]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating extraction.[13]
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the solvent. Ethanol is often used as a co-solvent to enhance the extraction of polar compounds.[9]
-
Modern methods like UAE and MAE are generally more efficient, requiring less solvent and time compared to conventional techniques.[6][13]
Q4: How can I quantify the yield of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound and its isomers.[14] Key considerations for HPLC analysis include:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous buffer (e.g., phosphate buffer or water with formic or phosphoric acid) is common.
-
Detection: UV detection at a wavelength around 210-220 nm is suitable for these compounds.[15]
-
Quantification: Is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.[14][16]
Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more sensitive and specific quantification.[14]
Troubleshooting Guide
This guide addresses common issues that may arise during the extraction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent: The polarity of the solvent may not be suitable for this compound. 2. Insufficient Extraction Time or Temperature: The extraction conditions may not be optimal for complete extraction. 3. Improper Particle Size: Plant material particles may be too large, limiting solvent penetration.[8] 4. Low Analyte Concentration in Plant Material: The source material may naturally have a low content of the target compound. | 1. Solvent Optimization: Test a range of solvents with varying polarities. Aqueous ethanol (70-95%) is a good starting point.[9] 2. Parameter Optimization: Systematically vary temperature and time to find the optimal conditions for your specific plant material and extraction method.[5][17] 3. Grind Plant Material: Reduce the particle size of the dried plant material to increase surface area. However, avoid excessively fine powders which can hinder filtration.[8] 4. Source Material Screening: If possible, analyze different batches or sources of the plant material. |
| Emulsion Formation during Liquid-Liquid Extraction | 1. High Concentration of Surfactant-like Molecules: The plant extract may contain compounds like lipids or proteins that stabilize emulsions.[18] 2. Vigorous Shaking: Excessive agitation of the separatory funnel can promote emulsion formation.[18] | 1. "Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture to increase the ionic strength of the aqueous phase and break the emulsion.[18] 2. Gentle Mixing: Gently swirl or invert the separatory funnel instead of shaking vigorously.[18] 3. Solvent Modification: Add a small amount of a different organic solvent to alter the solubility characteristics.[18] 4. Alternative Technique: Consider using Supported Liquid Extraction (SLE) for samples prone to emulsion formation.[18] |
| Co-extraction of Impurities | 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds in addition to the target analyte. 2. Harsh Extraction Conditions: High temperatures or long extraction times can lead to the degradation of other compounds and the extraction of undesirable substances. | 1. Solvent System Refinement: Use a more selective solvent system. A step-wise extraction with solvents of increasing polarity can be effective. 2. Milder Conditions: Optimize for the lowest effective temperature and shortest time that provides a good yield. 3. Purification: Implement a post-extraction purification step such as column chromatography or flash chromatography.[3] |
| Analyte Degradation | 1. Excessive Heat: High temperatures can degrade thermolabile compounds.[8] 2. Light Exposure: Some compounds are sensitive to light. 3. Oxidation: Exposure to air can lead to the oxidation of certain compounds. | 1. Temperature Control: Use lower extraction temperatures or methods that minimize heat exposure, such as ultrasound-assisted extraction at a controlled temperature.[8] 2. Protect from Light: Conduct the extraction in amber glassware or protect the apparatus from light. 3. Inert Atmosphere: Purge solvents with an inert gas like nitrogen and conduct the extraction under an inert atmosphere if the compound is highly sensitive to oxidation. |
| Difficulty Filtering the Extract | 1. Very Fine Plant Material: Powdered plant material can clog filters.[8] 2. Presence of Mucilage: Some plants contain mucilaginous compounds that can make the extract viscous and difficult to filter. | 1. Optimize Particle Size: Use a coarser grind of the plant material.[8] 2. Centrifugation: Centrifuge the extract to pellet the solid material before filtration. 3. Filtration Aids: Use a filter aid such as celite to improve filtration flow. 4. Pre-treatment: For highly mucilaginous material, a pre-extraction step with a non-polar solvent may help remove some interfering substances. |
Experimental Protocols
Below are generalized protocols for common extraction methods. These should be optimized for your specific plant material.
Protocol 1: Ultrasonic-Assisted Extraction (UAE)
-
Preparation of Plant Material: Dry the plant material at a moderate temperature (e.g., 40-50°C) to a constant weight and grind it to a uniform particle size (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz), power (e.g., 150 W), temperature (e.g., 50°C), and extraction time (e.g., 30 minutes).
-
-
Separation:
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Wash the residue with a small amount of fresh solvent and combine the extracts.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined extract using a rotary evaporator under reduced pressure.
-
-
Quantification:
-
Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) and analyze by HPLC to determine the yield of this compound.
-
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Preparation of Plant Material: Prepare the plant material as described in the UAE protocol.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 5 g) into a microwave extraction vessel.
-
Add the extraction solvent (e.g., 75% methanol) at a specific solid-to-liquid ratio (e.g., 1:25 g/mL).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 500 W), temperature (e.g., 60°C), and extraction time (e.g., 15 minutes).
-
-
Separation:
-
After cooling, separate the extract from the solid residue by filtration or centrifugation.
-
-
Solvent Removal:
-
Remove the solvent using a rotary evaporator.
-
-
Quantification:
-
Quantify the this compound content in the dried extract using HPLC.
-
Data Presentation
The following tables summarize the impact of various parameters on the extraction yield of pentacyclic triterpenoids, which can be used as a reference for optimizing this compound extraction.
Table 1: Effect of Solvent Type and Concentration on Triterpenoid Yield
| Solvent | Concentration (%) | Plant Material | Extraction Method | Triterpenoid Yield | Reference |
| Ethanol | 70-95 | Hyedotis diffusa | Heat Reflux | Highest Yield | [9] |
| Ethanol | 80 | Olive Leaves | Maceration | 90% recovery in a single stage | [9] |
| Methanol | 100 | Swertia chirata | Heat Reflux | High Yield | [5] |
| Methanol-Ethyl Acetate | 45 | Swertia chirata | Heat Reflux | Optimal Yield (3.71%) | [5] |
| Acetone | 100 | Cranberries | UAE | Efficient for triterpenoids | [13] |
Table 2: Influence of Temperature, Time, and Solid-to-Liquid Ratio on Triterpenoid Extraction
| Parameter | Range | Optimal Value | Plant Material | Extraction Method | Reference |
| Temperature (°C) | 35-70 | 65 | Swertia chirata | Heat Reflux | [5] |
| Temperature (°C) | 40-80 | 60-80 | Lychee & Longan Seeds | Ethanolic Extraction | [17] |
| Time (min) | 30-60 | Not significant | Swertia chirata | Heat Reflux | [5] |
| Time (min) | 10-40 | 20 | Apple Waste | UAE | [6] |
| Solid-to-Liquid Ratio (g/mL) | 1:30-1:60 | Not significant | Swertia chirata | Heat Reflux | [5] |
| Solid-to-Liquid Ratio (g/mL) | 1:10-1:25 | 1:20-1:25 | General Triterpenoids | Ethanolic Extraction | [9] |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the extraction and optimization process.
Caption: Workflow for optimizing the extraction of this compound.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foodstruct.com [foodstruct.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. tmrjournals.com [tmrjournals.com]
- 8. thebuffaloherbalist.substack.com [thebuffaloherbalist.substack.com]
- 9. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hrpub.org [hrpub.org]
- 11. Oleanolic Acid: Extraction, Characterization and Biological Activity [mdpi.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. CN1552722A - Method for extracting and separating oleanolic acid - Google Patents [patents.google.com]
- 16. japsonline.com [japsonline.com]
- 17. mdpi.com [mdpi.com]
- 18. chromatographyonline.com [chromatographyonline.com]
stability issues of 3-Epioleanolic acid in solution and storage
Disclaimer: Specific stability data for 3-Epioleanolic acid is limited in publicly available literature. This guide is primarily based on stability studies of its isomer, oleanolic acid, and general knowledge of triterpenoid stability. Due to the close structural similarity, this information serves as a valuable starting point. However, it is strongly recommended to perform specific stability studies for your exact experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: Solid (powder) this compound, like its isomer oleanolic acid, should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] For long-term storage, refrigeration is recommended.
Q2: How stable is this compound in solution, and which solvents are recommended?
A: Based on studies of the closely related oleanolic acid, solutions in methanol are relatively stable for analytical purposes.[3] One study found that oleanolic acid in methanol was stable for at least 12 hours at room temperature and for over 72 hours at 0-4°C. For biological assays, dissolving the compound in a small amount of DMSO followed by dilution in an aqueous buffer is a common practice. However, the stability in aqueous media, especially at physiological pH, may be limited and should be assessed for each specific experimental setup. The solubility of oleanolic acid is generally low in water but moderate in solvents like methanol and acetone.[4]
Q3: What are the potential degradation pathways for this compound?
A: While specific degradation pathways for this compound are not well-documented, triterpenoids can be susceptible to oxidation, especially at the double bond in the C-ring.[5] Conditions to avoid include exposure to strong oxidizing agents, high temperatures, and extreme pH levels.[1]
Q4: How do temperature and light affect the stability of this compound solutions?
A: Elevated temperatures can accelerate degradation. Studies on oleanolic acid show good thermal stability between 40 to 70°C during extraction procedures, but this does not reflect long-term storage stability in solution.[6] For stock solutions, storage at low temperatures (e.g., 2-8°C or -20°C) is advisable to minimize degradation.[7] As with many organic compounds, protection from light is a good laboratory practice to prevent potential photochemical reactions.
Troubleshooting Guide
Issue 1: I see a precipitate in my stock solution after it has been stored in the refrigerator/freezer.
-
Possible Cause: This is likely due to the low solubility of this compound in common solvents, which decreases further at lower temperatures. The compound may be precipitating out of the solution rather than degrading.
-
Troubleshooting Steps:
-
Before use, allow the solution to warm to room temperature.
-
Gently vortex or sonicate the vial to redissolve the precipitate.
-
Visually inspect the solution to ensure it is clear before making dilutions.
-
If the precipitate does not redissolve, consider preparing fresh stock solutions more frequently or using a slightly higher concentration of a co-solvent like DMSO if your experimental design allows.
-
Issue 2: My analytical results (e.g., HPLC peak area) are inconsistent and decreasing over time.
-
Possible Cause: This could indicate chemical degradation of this compound in your analytical solution.
-
Troubleshooting Steps:
-
Verify Solution Stability: Perform a stability test by analyzing the same solution at regular intervals (e.g., 0, 2, 4, 8, 12, and 24 hours) while keeping it under the same conditions as your experimental samples (e.g., autosampler temperature).[8]
-
Optimize Storage: If instability is confirmed, prepare fresh solutions daily. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Check Solvent Quality: Ensure you are using high-purity, HPLC-grade solvents, as impurities can sometimes promote degradation.
-
Issue 3: I observe a change in the color of my solution or solid compound.
-
Possible Cause: A color change, such as yellowing, can be an indicator of oxidation or the formation of degradation products.
-
Troubleshooting Steps:
-
Do not use the discolored compound or solution for experiments where purity is critical.
-
If the solid has discolored, it may have degraded due to improper storage (e.g., exposure to air, light, or moisture).
-
If a solution changes color, it is a strong indication of instability under those specific storage conditions (solvent, temperature, light exposure). Prepare a fresh solution and adjust storage conditions accordingly (e.g., use an amber vial, store at a lower temperature).
-
Data Presentation: Stability of Oleanolic Acid in Solution
The following tables summarize stability data for oleanolic acid, which can be used as a reference point for this compound.
Table 1: Stability of Oleanolic Acid in Methanol for HPLC Analysis
| Duration | Storage Condition | Analyte | RSD (%) | Stability Conclusion | Reference |
| 12 hours | Room Temperature | Oleanolic Acid | 1.06 | Relatively Stable | [3] |
| 72 hours | Room Temperature | Oleanolic Acid | 0.84 | Relatively Stable | [3] |
| 12 hours | Room Temperature | Oleanolic Acid | N/A | Stable | |
| >72 hours | 0-4°C | Oleanolic Acid | < 2% | Stable | |
| 24 hours | Room Temperature | Oleanolic Acid | 1.40 | Stable | [8] |
RSD (%): Relative Standard Deviation of peak area measurements over time. A low RSD indicates stability.
Table 2: Recommended Storage Conditions for Solid Oleanolic Acid
| Parameter | Recommendation | Reference |
| Temperature | 2-8°C or 4°C | [7] |
| Atmosphere | Store in a dry place | [7] |
| Container | Tightly closed container | [1][2] |
| Incompatibilities | Strong oxidizing agents | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound (Molecular Weight: 456.7 g/mol ) required. For 1 mL of a 10 mM solution, you will need 0.4567 mg.
-
Weighing: Accurately weigh the required amount of solid this compound in a suitable microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO (e.g., 1 mL for the mass calculated above).
-
Mixing: Vortex the solution thoroughly. If necessary, gently warm the solution (e.g., in a 37°C water bath) or sonicate for a few minutes to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots in amber vials at -20°C or -80°C to protect from light and prevent degradation from multiple freeze-thaw cycles.
Protocol 2: Short-Term Stability Assessment by HPLC
This protocol is based on typical methods used for oleanolic acid and other triterpenoids.[3][8][9]
-
Objective: To determine the stability of this compound in a specific solvent over a 24-hour period at a set temperature (e.g., room temperature or autosampler temperature).
-
Materials:
-
This compound stock solution.
-
HPLC-grade solvent (e.g., methanol).
-
HPLC system with a suitable detector (UV at ~210-215 nm or ELSD is often used for triterpenoids).
-
C18 reverse-phase HPLC column.
-
-
Procedure:
-
Prepare a test solution of this compound at a known concentration in the solvent of interest.
-
Immediately after preparation (Time 0), inject the solution onto the HPLC system and record the chromatogram. Note the retention time and peak area.
-
Store the test solution under the desired conditions (e.g., on a lab bench for room temperature stability, or in the HPLC autosampler).
-
Inject the same solution at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Record the peak area at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the initial peak area remaining at each time point.
-
Calculate the Relative Standard Deviation (RSD) of the peak areas across all time points. An RSD of < 2-3% is generally considered stable for analytical purposes.
-
Visually inspect the chromatograms for the appearance of any new peaks, which could indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability assessment.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability evaluation of selected polyphenols and triterpene glycosides in black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. carlroth.com [carlroth.com]
- 8. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
troubleshooting poor resolution in chromatographic separation of triterpenoid isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic separation of triterpenoid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor resolution of triterpenoid isomers in HPLC?
Poor resolution of triterpenoid isomers in High-Performance Liquid Chromatography (HPLC) typically arises from suboptimal analytical conditions. Key factors include:
-
Inappropriate Stationary Phase: The choice of HPLC column chemistry is critical. Triterpenoid isomers often have very similar structures, requiring a stationary phase with high shape selectivity.
-
Suboptimal Mobile Phase Composition: The polarity and composition of the mobile phase directly impact the separation. An incorrect solvent ratio or the absence of a suitable modifier can lead to co-elution.
-
Incorrect Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Inconsistent or suboptimal temperatures can lead to peak broadening and loss of resolution.[1][2][3]
-
Inadequate Flow Rate: The flow rate of the mobile phase influences the time available for isomers to interact with the stationary phase. A flow rate that is too high can result in insufficient separation.[1]
Q2: How can I improve the separation of critical isomer pairs like oleanolic acid and ursolic acid?
Improving the resolution between oleanolic acid and ursolic acid, a common challenge, often requires a multi-faceted approach:
-
Stationary Phase Selection: Polycyclic aromatic hydrocarbon (PAH) polymeric C18 columns have demonstrated superior performance in separating these isomers compared to standard C18 columns, achieving a resolution of 3.4 in some studies.[4] Acclaim C30 columns have also been reported to provide excellent resolution.
-
Mobile Phase Optimization: A mobile phase of acetonitrile and water is commonly used. For a PAH polymeric C18 column, a ratio of 88:10 (v/v) acetonitrile/water has been shown to be effective.[4] The addition of a small percentage of acid, such as formic acid or acetic acid, can improve peak shape and resolution.
-
Temperature Control: A lower column temperature, around 20-23°C, can enhance resolution between oleanolic and ursolic acids.[1][4]
-
Mobile Phase Additives: The addition of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to the mobile phase can significantly increase the resolution of triterpene acids by forming inclusion complexes.[5]
Q3: My peaks are tailing or fronting. What are the likely causes and solutions?
Peak asymmetry, such as tailing and fronting, can compromise resolution and quantification.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on silica-based columns. It can also be a result of column overload.[6][7][8]
-
Solutions:
-
Mobile Phase pH Adjustment: Adding a small amount of an acid (e.g., formic acid, acetic acid) to the mobile phase can suppress the ionization of silanol groups and reduce tailing.[9]
-
Lower Sample Concentration: Diluting the sample can mitigate column overload.[6][8]
-
Use of a Highly Deactivated Column: Employing an end-capped column or a column with a different stationary phase can minimize secondary interactions.[7]
-
-
-
Peak Fronting: This is less common but can occur due to poor sample solubility in the mobile phase or column overload.[6][8][10]
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Poor Resolution
This guide provides a step-by-step workflow for troubleshooting and optimizing the separation of triterpenoid isomers.
Data Presentation: Impact of Chromatographic Parameters on Resolution
The following tables summarize the quantitative effects of various parameters on the separation of oleanolic acid and ursolic acid.
Table 1: Effect of Stationary Phase on Resolution
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |
| PAH Polymeric C18 | Acetonitrile/Water (88:10, v/v) | 1.0 | 23 | 3.4 | [4] |
| BDS Hypersil C18 | Methanol/Phosphoric Acid/Water (88:0.05:11.95, v/v/v) | 0.7 | N/A | >1.5 | [11] |
| Kromasil C18 | Methanol/0.03 M Phosphate Buffer pH 3 (90:10, v/v) | 0.5 | N/A | Baseline | [12] |
| Acclaim C30 | Acetonitrile/Methanol/Water | N/A | N/A | 2.73 |
Table 2: Effect of Column Temperature on Resolution of Oleanolic and Ursolic Acids
| Temperature (°C) | Mobile Phase | Flow Rate (mL/min) | Effect on Resolution | Reference |
| 20 | Acetonitrile/Water (89:11, v/v) | 0.7 | Optimal Resolution | [1] |
| 25-35 | Acetonitrile/Water (89:11, v/v) | 0.7 | Decreased Resolution with Increasing Temperature | [1] |
| 23 | Acetonitrile/Water (88:10, v/v) | 1.0 | Good Resolution (Rs = 3.4) | [4] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Oleanolic Acid and Ursolic Acid
This protocol details a method for the simultaneous determination of oleanolic acid and ursolic acid.
1. Sample Preparation (from Plant Material)
-
Accurately weigh 100 mg of finely powdered plant material.
-
Suspend the powder in 2 mL of methanol (95% v/v) containing 1% HCl.[13]
-
Sonicate the suspension for 60 minutes.[13]
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction twice more with the remaining plant material.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Re-dissolve the residue in 0.5 mL of methanol.[13]
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions
-
Column: Welch Ultisil PAH column (4.6 × 250 mm, 5 µm)[13]
-
Mobile Phase: Acetonitrile and water (85:15, v/v)[13]
-
Flow Rate: 1.0 mL/min[13]
-
Column Temperature: 30°C[13]
-
Detection Wavelength: 210 nm[13]
-
Injection Volume: 10 µL
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. avantorsciences.com [avantorsciences.com]
- 4. Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemtech-us.com [chemtech-us.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. acdlabs.com [acdlabs.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hrpub.org [hrpub.org]
- 12. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.9. Triterpenoid HPLC Analysis [bio-protocol.org]
Technical Support Center: Analysis of 3-Epioleanolic Acid by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 3-Epioleanolic acid.
Troubleshooting Guide
Question: I am observing significant signal suppression for this compound in my plasma samples. How can I identify the source of the matrix effect and mitigate it?
Answer:
Signal suppression in LC-MS analysis is a common manifestation of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target analyte.[1][2] To systematically troubleshoot and mitigate this issue for this compound analysis, follow these steps:
Step 1: Confirm and Characterize the Matrix Effect
A post-column infusion experiment is a valuable tool to qualitatively assess when ion suppression or enhancement occurs during your chromatographic run.[3][4]
-
Experimental Protocol: Post-Column Infusion
-
Infuse a standard solution of this compound at a constant flow rate into the LC eluent post-column, before the mass spectrometer inlet.
-
Inject a blank, extracted matrix sample (e.g., plasma processed with your current sample preparation method).
-
Monitor the signal of the infused this compound. A stable baseline indicates no matrix effect. Dips in the baseline signify regions of ion suppression, while peaks indicate ion enhancement.
-
Step 2: Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[5] For this compound, a pentacyclic triterpenoid, several strategies can be employed. The choice of method will depend on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing phospholipids, a major source of matrix effects in plasma samples.[6]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[7]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering substances, providing the cleanest extracts and the highest reduction in matrix effects.[7][8]
The following table summarizes the general effectiveness of these techniques for compounds similar to this compound.
| Sample Preparation Technique | Analyte Recovery | Matrix Effect Reduction | Throughput | Selectivity |
| Protein Precipitation (PPT) | Good | Low to Moderate | High | Low |
| Liquid-Liquid Extraction (LLE) | Good to Excellent | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Excellent | High | Moderate to High | High |
Note: Quantitative data for this compound is limited. The relative performance is based on studies of oleanolic acid and other small molecules in biological matrices.
A systematic approach to selecting the optimal sample preparation method is illustrated below:
Caption: A decision workflow for selecting a sample preparation method to mitigate matrix effects.
Step 3: Refine Chromatographic Conditions
If matrix effects persist after optimizing sample preparation, further improvements can be achieved by modifying the LC method to separate this compound from co-eluting interferences.
-
Adjusting the Gradient: A shallower gradient can improve the resolution between the analyte and interfering peaks.[3]
-
Modifying the Mobile Phase:
-
The choice and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can influence the ionization efficiency of this compound.[9][10] Experiment with different additives and concentrations to find the optimal conditions for your analyte's signal.
-
Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity and may resolve the analyte from interfering compounds.[3]
-
-
Column Selection: Employing a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) can provide alternative selectivity. For issues with peak shape related to metal interactions, consider using a metal-free column.[11]
Step 4: Implement a Compensation Strategy
When matrix effects cannot be completely eliminated, their impact can be compensated for by using an appropriate internal standard (IS).[12][13]
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS for this compound is the gold standard. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing the most accurate correction.[2]
-
Structural Analog Internal Standard: If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used. For this compound, oleanolic acid or ursolic acid could be considered, but their chromatographic separation from the analyte is crucial.[2]
The following diagram illustrates the principle of using an internal standard for compensation:
Caption: How an internal standard compensates for matrix effects to ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for acidic compounds like this compound can be caused by several factors:
-
Secondary Silanol Interactions: Residual free silanol groups on the silica-based column packing can interact with the acidic analyte, causing tailing.
-
Solution: Add a small amount of a competing acid, like formic acid (0.1%), to the mobile phase to saturate the active sites. Ensure your mobile phase pH is appropriate for the column.[14]
-
-
Column Contamination: Accumulation of matrix components on the column frit or at the head of the column can distort peak shape.
-
Solution: Use a guard column and replace it regularly. If the problem persists, try back-flushing the analytical column (follow the manufacturer's instructions).[14]
-
-
Mass Overload: Injecting too much analyte can saturate the stationary phase.
-
Solution: Dilute your sample and inject a smaller amount. If the peak shape improves, mass overload was the issue.[15]
-
Q2: I am having difficulty separating this compound from its isomer, oleanolic acid. What chromatographic strategies can I use?
A2: Baseline separation of isomers can be challenging. Here are some strategies:
-
Column Choice: A high-resolution column with a smaller particle size (e.g., sub-2 µm) will provide better efficiency. Phenyl-hexyl or other columns with alternative selectivities might improve separation compared to standard C18 columns.
-
Mobile Phase Optimization:
-
Vary the organic solvent (acetonitrile vs. methanol) as this can significantly impact the selectivity between isomers.
-
Adjust the mobile phase pH and the concentration of additives.
-
-
Temperature: Lowering the column temperature can sometimes enhance the separation of isomers.
-
Derivatization: While more complex, derivatizing the carboxylic acid group can sometimes improve the chromatographic separation of the isomers.[16]
Q3: What is a suitable internal standard for the analysis of this compound if a stable isotope-labeled version is not available?
A3: The ideal choice is a structural analog that is not present in the samples and has similar extraction recovery and ionization response. Potential candidates include:
-
Oleanolic acid or Ursolic acid: If they are not endogenously present or can be chromatographically resolved from this compound.
-
Betulinic acid: Another pentacyclic triterpenoid with a similar core structure.
-
Glycyrrhetinic acid: Has been used as an internal standard for oleanolic acid analysis.
It is crucial to validate the chosen analog IS to ensure it adequately compensates for matrix effects and variability in your specific method.
Q4: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of Electrospray Ionization (ESI) to reduce matrix effects for this compound?
A4: Yes, APCI can be less susceptible to ion suppression from non-volatile matrix components compared to ESI.[1] For relatively non-polar compounds like triterpenoids, APCI can be a viable alternative and may provide a more robust signal in complex matrices. It is recommended to test both ionization sources during method development to determine which provides better sensitivity and lower matrix effects for your specific application.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.[17]
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% formic acid in water.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex and Centrifuge: Vortex the mixture for 1-2 minutes to ensure thorough mixing. Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. lctsbible.com [lctsbible.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 8. biocompare.com [biocompare.com]
- 9. longdom.org [longdom.org]
- 10. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. shimadzu.com [shimadzu.com]
- 17. m.youtube.com [m.youtube.com]
strategies to reduce degradation of 3-Epioleanolic acid during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 3-Epioleanolic acid during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during extraction?
A1: this compound is a pentacyclic triterpenoid, a class of naturally occurring compounds with various potential pharmacological activities. It is an epimer of the more common oleanolic acid, meaning they differ only in the spatial arrangement of the hydroxyl group at the C-3 position. Degradation, particularly through epimerization to oleanolic acid, is a significant concern because it leads to an inaccurate quantification of the target compound and may alter the biological activity of the final extract.
Q2: What are the main factors that can cause the degradation of this compound during extraction?
A2: The primary factors that can lead to the degradation of this compound are:
-
Temperature: High temperatures can promote degradation and epimerization.
-
pH: Both acidic and basic conditions can catalyze the epimerization of the C-3 hydroxyl group.
-
Oxidation: The presence of oxidizing agents, light, and oxygen can lead to the formation of a 3-oxo intermediate, which is a key step in the epimerization process.
-
Solvent Choice: The type of solvent can influence the stability of the compound.
Q3: What is epimerization and how does it affect my results?
A3: Epimerization is the change in the stereochemistry at one of several chiral centers in a molecule. In the case of this compound, the hydroxyl group at the C-3 position can change its orientation, converting the molecule into its epimer, oleanolic acid. This is problematic as it leads to an underestimation of the actual amount of this compound in the source material and an overestimation of oleanolic acid.
Q4: How can I detect if this compound has degraded or epimerized during my extraction?
A4: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC) to separate and quantify this compound and oleanolic acid.[1][2] By comparing the chromatograms of your extract with those of pure standards, you can determine the presence and concentration of each compound. An unexpectedly high concentration of oleanolic acid in an extract from a source known to be rich in this compound may indicate that epimerization has occurred.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Problem 1: Low yield of this compound and high yield of oleanolic acid.
| Potential Cause | Troubleshooting Step | Rationale |
| High Extraction Temperature | Maintain extraction temperature below 60°C. For heat-reflux or Soxhlet extractions, consider alternative methods if the solvent's boiling point is high. | Oleanolic acid and its isomers are generally stable up to 70°C, but prolonged exposure to higher temperatures can increase the rate of epimerization.[3] |
| Inappropriate pH | Ensure the extraction solvent and any subsequent processing steps are maintained at a neutral pH (around 7). Avoid strongly acidic or basic conditions. | Acidic and basic conditions can catalyze the epimerization of the 3-hydroxy group. |
| Oxidative Conditions | Degas solvents before use and perform extractions under an inert atmosphere (e.g., nitrogen or argon). Protect the extraction setup from light. | Oxidation of the C-3 hydroxyl to a ketone is a key step in the epimerization mechanism. Minimizing oxygen and light exposure reduces this risk. |
| Inappropriate Solvent | Use neutral, mid-polarity solvents like ethanol or methanol. Avoid solvents that may contain acidic or basic impurities. | Alcohols are effective at solubilizing triterpenoid acids and are less likely to promote degradation compared to more reactive solvents. |
Problem 2: Inconsistent extraction yields between batches.
| Potential Cause | Troubleshooting Step | Rationale |
| Variability in Extraction Time | Standardize the extraction duration for all samples. | Prolonged extraction times, especially under suboptimal conditions, can increase the extent of degradation. |
| Inconsistent Temperature Control | Use a temperature-controlled water bath or heating mantle to ensure consistent temperature across all extractions. | Fluctuations in temperature can lead to variable rates of degradation and extraction efficiency. |
| Inconsistent Sample-to-Solvent Ratio | Maintain a consistent ratio of plant material to solvent for all extractions. | This ensures consistent extraction efficiency and minimizes variability in the concentration of extracted compounds. |
Experimental Protocols
Protocol 1: Cold Maceration for Minimizing Degradation
This method is ideal for thermally sensitive compounds as it avoids heat.
-
Sample Preparation: Grind the dried plant material to a fine powder.
-
Extraction:
-
Place the powdered material in a sealed container with 95% ethanol at a 1:10 solid-to-liquid ratio.
-
Macerate at room temperature (20-25°C) for 24-48 hours with occasional agitation.
-
Protect the container from light by wrapping it in aluminum foil.
-
-
Filtration: Filter the mixture to separate the extract from the solid residue.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.
-
Analysis: Redissolve the dried extract in a suitable solvent and analyze by HPLC or HPTLC to quantify this compound and check for the presence of oleanolic acid.
Protocol 2: Ultrasound-Assisted Extraction (UAE) at Controlled Temperature
UAE can improve extraction efficiency at lower temperatures and shorter times.
-
Sample Preparation: Grind the dried plant material to a fine powder.
-
Extraction:
-
Suspend the powdered material in 80% ethanol in a flask at a 1:20 solid-to-liquid ratio.[4]
-
Place the flask in an ultrasonic bath with temperature control set to 40-50°C.
-
Sonicate for 30-60 minutes.
-
-
Filtration and Evaporation: Follow steps 3 and 4 from the Cold Maceration protocol.
-
Analysis: Analyze the extract as described in the Cold Maceration protocol.
Quantitative Data Summary
The following table summarizes conditions that have been shown to be effective for the extraction of oleanolic acid, which can be considered a starting point for optimizing this compound extraction.
| Extraction Method | Solvent | Temperature (°C) | Time | Reported Outcome for Oleanolic Acid | Reference |
| Maceration | 95% Ethanol | Room Temp. | 24 h | 90% recovery in a single stage | [3] |
| Heat-Reflux | Ethanol | 40-70 | - | Yields were almost unchanged in this range | [3] |
| Microwave-Assisted | Chloroform:Methanol (60:40) | 50 | 6 min | No degradation observed | |
| Ultrasound-Assisted | 80% Ethanol | 60 | 15 min | Optimal for total triterpenoids | [4] |
| Supercritical Fluid (SFE) | CO₂ with Ethanol co-solvent | 35 | 5 h | No detectable degradation |
Visualizations
Caption: Potential epimerization pathway of this compound via a 3-oxo intermediate.
Caption: Recommended workflow for minimizing degradation of this compound during extraction.
Caption: Troubleshooting logic for low yields of this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and antioxidant activity of total triterpenoids in the mycelium of a medicinal fungus, Sanghuangporus sanghuang - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficiency of synthetic routes to 3-Epioleanolic acid
Welcome to the technical support center for the synthesis of 3-Epioleanolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency of your synthetic routes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the epimerization of oleanolic acid.
Problem 1: Low Yield During Protection of the C-28 Carboxylic Acid
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction, starting material (oleanolic acid) remains. | Insufficient reagent (e.g., benzyl bromide, methyl iodide) or base (e.g., K₂CO₃, NaH). | Increase the molar excess of the alkylating agent and base. Ensure the base is strong enough to deprotonate the carboxylic acid. |
| Poor solubility of oleanolic acid in the reaction solvent. | Use a co-solvent system (e.g., THF/water) to improve solubility.[1] | |
| Reaction time is too short. | Extend the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Formation of side products. | Reaction temperature is too high, leading to degradation. | Perform the reaction at room temperature or slightly elevated temperatures and monitor for side product formation. |
Problem 2: Inefficient Oxidation of the C-3 Hydroxyl Group
| Symptom | Possible Cause | Suggested Solution |
| Incomplete oxidation, starting material (protected oleanolic acid) remains. | Inactive or insufficient oxidizing agent (e.g., Dess-Martin periodinane, Jones reagent). | Use freshly prepared or commercially available high-quality oxidizing agents. Increase the molar equivalents of the oxidizing agent. |
| Steric hindrance around the C-3 hydroxyl group. | Consider using a more powerful oxidizing agent or optimizing the reaction conditions (e.g., temperature, reaction time). | |
| Formation of over-oxidized or degradation products. | Reaction is too harsh (e.g., high temperature, prolonged reaction time). | Perform the oxidation at a lower temperature (e.g., 0 °C to room temperature) and carefully monitor the reaction progress by TLC to stop it once the starting material is consumed. |
Problem 3: Poor Diastereoselectivity in the Reduction of the C-3 Ketone
| Symptom | Possible Cause | Suggested Solution |
| Low ratio of the desired 3α-hydroxyl (epi) to the 3β-hydroxyl isomer. | The reducing agent is not sterically hindered enough to favor equatorial attack. | Use a bulky reducing agent such as L-Selectride® or K-Selectride®. These reagents favor the formation of the axial alcohol (3-epi isomer). |
| The reaction conditions favor the thermodynamically more stable equatorial alcohol. | The Meerwein-Ponndorf-Verley reduction can be employed to favor the formation of the 3-epi isomer.[2] | |
| Reaction temperature is too high. | Perform the reduction at low temperatures (e.g., -78 °C) to enhance diastereoselectivity. |
Problem 4: Difficulties in the Deprotection of the C-28 Carboxylic Acid
| Symptom | Possible Cause | Suggested Solution |
| Incomplete deprotection of a benzyl ester. | Inactive catalyst (e.g., Pd/C) or insufficient hydrogen pressure. | Use fresh, high-quality catalyst. Ensure the reaction is performed under an adequate hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus). |
| Incomplete saponification of a methyl ester. | Insufficient base or reaction time. | Increase the concentration of the base (e.g., NaOH, KOH) and/or the reaction time. Heating the reaction mixture may also be necessary. |
| Formation of side products during deprotection. | Harsh reaction conditions leading to degradation of the triterpenoid backbone. | For sensitive substrates, consider milder deprotection methods. For example, for benzyl esters, transfer hydrogenolysis using a hydrogen donor like ammonium formate can be an alternative to high-pressure hydrogenation. |
Problem 5: Challenges in the Purification of this compound
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of this compound and the oleanolic acid isomer during column chromatography. | The two diastereomers have very similar polarities. | Use a high-resolution silica gel for column chromatography. A multi-step gradient elution with a solvent system like hexane/ethyl acetate may be required for better separation. |
| The compound is not pure enough after a single chromatographic step. | Recrystallization from a suitable solvent system (e.g., methanol/water, ethanol/water) can be an effective final purification step. | |
| The compound is poorly soluble in common solvents. | Oleanolic acid and its derivatives have low solubility in many organic solvents. | Consider using solvent mixtures to improve solubility for purification. For HPLC purification, reversed-phase columns with mobile phases like acetonitrile/water or methanol/water with additives like formic acid or acetic acid can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and readily available starting material is oleanolic acid, a naturally occurring pentacyclic triterpenoid.[2][3]
Q2: Why is it necessary to protect the C-28 carboxylic acid?
A2: The carboxylic acid at the C-28 position is acidic and can interfere with the reagents used for the oxidation and reduction of the C-3 hydroxyl group. Protection, typically as an ester, prevents these side reactions.
Q3: Which oxidizing agent is best for converting the C-3 hydroxyl to a ketone?
A3: Several oxidizing agents can be used, including Dess-Martin periodinane (DMP), Jones reagent (CrO₃/H₂SO₄ in acetone), and Swern oxidation (oxalyl chloride/DMSO). DMP is often preferred due to its mild reaction conditions and high efficiency.
Q4: How can I confirm the stereochemistry at the C-3 position?
A4: The stereochemistry at C-3 can be confirmed using ¹H NMR spectroscopy. The proton at C-3 (H-3) will have a different chemical shift and coupling constant depending on its orientation (axial or equatorial). In the 3-epi (axial) configuration, H-3 typically appears as a broad singlet or a multiplet with small coupling constants, while in the natural (equatorial) configuration, it appears as a doublet of doublets with a larger axial-axial coupling constant.
Q5: What are the expected yields for the synthesis of this compound?
A5: The overall yield can vary significantly depending on the specific reagents and conditions used for each step. With optimized procedures, yields for each step can range from 70% to over 90%. The diastereoselective reduction step is often the most critical for the overall yield of the desired isomer.
Experimental Protocols
Protocol 1: Benzyl Protection of Oleanolic Acid
-
Dissolve oleanolic acid (1.0 eq) in a suitable solvent such as DMF or a mixture of THF and water.
-
Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).
-
Add benzyl bromide (BnBr, 1.5 eq) to the mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, add water to the reaction mixture and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain benzyl oleanolate.[1][2]
Protocol 2: Oxidation of Benzyl Oleanolate
-
Dissolve benzyl oleanolate (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the layers become clear.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product, benzyl 3-oxo-oleanolate, can often be used in the next step without further purification.
Protocol 3: Diastereoselective Reduction to Benzyl 3-Epioleanlate
-
Dissolve the crude benzyl 3-oxo-oleanolate (1.0 eq) in a dry, inert solvent like THF.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of L-Selectride® (1.5 eq, 1.0 M in THF) to the cooled solution.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.
-
After completion, quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography to separate the diastereomers and obtain benzyl 3-epioleanlate.
Protocol 4: Deprotection to this compound
-
Dissolve benzyl 3-epioleanlate (1.0 eq) in a solvent such as ethyl acetate or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the suspension under a hydrogen atmosphere (e.g., a balloon filled with hydrogen) at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
The final product can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound Derivatives
| Reducing Agent | Typical Diastereomeric Ratio (3-epi : 3-natural) | Reaction Conditions | Reference |
| Sodium Borohydride (NaBH₄) | 1 : 4 | Methanol, 0 °C to rt | [2] |
| L-Selectride® | > 10 : 1 | THF, -78 °C | General Knowledge |
| Meerwein-Ponndorf-Verley (Al(O-i-Pr)₃) | 4 : 1 | Isopropanol, reflux | [2] |
Mandatory Visualization
References
- 1. Facile Synthesis of Oleanolic Acid Monoglycosides and Diglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of oxygenated oleanolic and ursolic acid derivatives with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 3-Epioleanolic Acid by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for validating the purity of synthesized 3-Epioleanolic acid. It includes detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate analytical method for their needs.
Introduction to this compound and the Importance of Purity Validation
This compound is a pentacyclic triterpenoid and a stereoisomer of the naturally abundant oleanolic acid. Like its isomer, this compound is a subject of interest in medicinal chemistry and drug development due to its potential pharmacological activities. The synthesis of this compound, typically from oleanolic acid, necessitates rigorous purity assessment to ensure the final compound is free from starting materials, intermediates, and other by-products that could affect its biological activity and safety profile.
NMR spectroscopy offers a powerful, non-destructive method for structural elucidation and quantitative analysis, providing detailed information about the molecular structure and the presence of impurities. This guide focuses on the application of ¹H and ¹³C NMR for the purity validation of this compound and compares its performance with the widely used HPLC method.
Comparison of NMR Spectroscopy and HPLC for Purity Analysis
Both NMR and HPLC are powerful techniques for purity determination, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information, the required level of sensitivity, and the availability of instrumentation.
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. Provides detailed structural information. | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. |
| Quantitative Analysis | Quantitative NMR (qNMR) allows for direct, primary ratio measurement of the analyte to an internal standard without the need for identical reference standards. | Requires a reference standard of the analyte for calibration and quantification. |
| Structural Information | Provides unambiguous structural confirmation of the analyte and impurities. | Provides retention time data, which is not sufficient for structural elucidation on its own. |
| Sensitivity | Generally lower sensitivity compared to HPLC. | High sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) often in the µg/mL to ng/mL range. |
| Throughput | Lower throughput due to longer acquisition times for high-quality quantitative data. | Higher throughput, with typical run times of a few minutes per sample. |
| Impurity Detection | Can detect and identify unexpected impurities if their signals are resolved. | Can only detect impurities that are resolved from the main peak and respond to the detector. |
| Solvent Consumption | Minimal solvent consumption. | Higher solvent consumption due to the continuous flow of the mobile phase. |
NMR Spectroscopic Data for this compound and Potential Impurities
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) of Oleanolic Acid and Expected Signals for this compound and a Key Impurity.
| Atom | Oleanolic Acid (¹³C, Pyridine-d₅)[1] | Oleanolic Acid (¹H, Pyridine-d₅)[1] | This compound (¹³C, Expected) | This compound (¹H, Expected) | 3-Oxo-oleanolic Acid (¹³C, Expected) | 3-Oxo-oleanolic Acid (¹H, Expected) |
| 3 | 79.4 | 3.42 (dd, J=10.6, 5.5 Hz) | ~76-78 | ~3.2-3.4 (t or br s) | ~217-218 | - |
| 12 | 123.8 | 5.48 (t, J=3.3 Hz) | ~123 | ~5.5 | ~123 | ~5.5 |
| 13 | 146.1 | - | ~146 | - | ~146 | - |
| 28 | 181.4 | - | ~181 | - | ~181 | - |
Note: The expected chemical shifts for this compound and 3-oxo-oleanolic acid are estimations based on related structures and general principles of NMR spectroscopy. The H-3 proton in this compound is expected to have a different coupling pattern (likely a triplet or broad singlet) and a slightly different chemical shift compared to the double doublet of the H-3 proton in oleanolic acid.
Experimental Protocols
Purity Determination of this compound by Quantitative ¹H NMR (qNMR)
This protocol outlines the general procedure for determining the purity of a synthesized batch of this compound using qNMR with an internal standard.
1. Materials and Reagents:
-
Synthesized this compound
-
High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., Pyridine-d₅, CDCl₃ with a drop of MeOD)
-
NMR tubes
-
Analytical balance
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard and add it to the same vial. The molar ratio of the internal standard to the analyte should be roughly 1:1.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.
-
Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for triterpenoids to ensure full relaxation).
-
Number of Scans (ns): 16 or higher to achieve a good signal-to-noise ratio.
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Appropriate to cover all signals of interest.
4. Data Processing and Analysis:
-
Apply a Fourier transform to the FID with a line broadening of 0.3 Hz.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the H-12 olefinic proton) and a known signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Purity Determination of this compound by HPLC
This protocol provides a general method for the purity assessment of this compound by reverse-phase HPLC.
1. Materials and Reagents:
-
Synthesized this compound
-
Reference standard of this compound (if available) or oleanolic acid
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or formic acid
-
HPLC vials
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% acid (e.g., phosphoric acid). A typical gradient could be starting from 70% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Prepare a stock solution of the synthesized this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting a stock solution of the reference standard to concentrations ranging from, for example, 10 to 500 µg/mL.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Inject the sample solution and determine the peak area of the this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (area percent method), or by external standard quantification if a certified reference material is used.
Workflow and Data Visualization
The following diagrams illustrate the workflows for purity validation and the logical relationship between the key analytical steps.
Caption: Workflow for purity validation of synthesized this compound.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both NMR spectroscopy and HPLC are valuable and often complementary techniques for the purity assessment of synthesized this compound.
-
NMR spectroscopy is unparalleled for its ability to provide structural confirmation and for quantitative analysis without the need for an identical reference standard, making it a powerful tool for the definitive identification and quantification of the main component and any structurally related impurities.
-
HPLC offers superior sensitivity and higher throughput, making it ideal for routine quality control and for the detection of trace impurities, provided that a validated method and reference standards are available.
For comprehensive validation of a newly synthesized batch of this compound, a dual approach is recommended. NMR should be used for the initial structural confirmation and as a primary method for purity assessment. HPLC can then be employed as an orthogonal method to confirm the purity and to screen for any trace impurities that may not be detectable by NMR. This integrated approach ensures the highest level of confidence in the quality of the synthesized compound for subsequent research and development.
References
A Comparative Guide to the Anticancer Activities of Oleanolic Acid and its Epimer, 3-Epioleanolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activities of the naturally occurring pentacyclic triterpenoid, oleanolic acid (OA), and its C-3 epimer, 3-Epioleanolic acid. While extensive research has elucidated the multifaceted anticancer properties of oleanolic acid, data on the specific anticancer activity of this compound is notably limited in publicly available scientific literature. This guide, therefore, presents a detailed overview of the established anticancer effects of oleanolic acid and its other derivatives, juxtaposed with the available information for this compound, highlighting the current knowledge gaps and potential areas for future research.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of oleanolic acid and its derivatives against various human cancer cell lines. This quantitative data provides a basis for comparing their cytotoxic potential. It is important to note the absence of publicly available IC50 values for this compound in anticancer assays.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid | B16 2F2 (Mouse Melanoma) | 4.8 | [1] |
| HepG2 (Human Liver Carcinoma) | 30 | [2] | |
| DU145 (Human Prostate Carcinoma) | 112.57 (µg/mL) | ||
| MCF-7 (Human Breast Adenocarcinoma) | 132.29 (µg/mL) | ||
| U87 (Human Glioblastoma) | 163.60 (µg/mL) | ||
| 3-oxo-oleanolic acid | B16-BL6 (Mouse Melanoma) | ~23.6 (10.8 µg/mL) | |
| A549 (Human Lung Carcinoma) | ~6.1 (2.8 µg/mL) | ||
| 3-O-Acetyloleanolic acid | HCT-116 (Human Colon Carcinoma) | Showed greater inhibition than OA | |
| Olean-12-Eno[2,3-c][1][3]Oxadiazol-28-oic Acid (OEOA) | K562 (Human Myelogenous Leukemia) | 0.78 | [4] |
| HEL (Human Erythroleukemia) | 0.21 | [4] | |
| Jurkat (Human T-cell Leukemia) | 0.29 | [4] | |
| Achyranthoside H methyl ester (AH-Me) | MCF-7 (Human Breast Adenocarcinoma) | 4.0 | [1] |
| MDA-MB-453 (Human Breast Carcinoma) | 6.5 | [1] |
Note: The conversion of µg/mL to µM depends on the molecular weight of the compound. For oleanolic acid (MW = 456.7 g/mol ), 10 µg/mL is approximately 21.9 µM. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols frequently cited in the studies of oleanolic acid's anticancer activity.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., oleanolic acid) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The treatment medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Signaling Pathways and Experimental Workflows
Comparative Anticancer Activity Evaluation Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of the anticancer activities of two compounds.
Caption: A generalized workflow for comparing the anticancer activity of two compounds.
Key Signaling Pathways Modulated by Oleanolic Acid in Cancer Cells
Oleanolic acid exerts its anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt pathway is a key target.
Caption: Oleanolic acid inhibits the PI3K/Akt/mTOR signaling pathway to suppress cancer cell proliferation and induce apoptosis.
Comparative Analysis and Future Directions
The extensive body of research on oleanolic acid has established it as a promising natural compound with potent anticancer activities. It has been shown to inhibit the growth of a wide range of cancer cells by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways involved in cancer progression.[1][2][5] The PI3K/Akt/mTOR pathway, crucial for cell survival and proliferation, is a well-documented target of oleanolic acid.[6]
In contrast, there is a significant lack of published data on the anticancer activity of this compound. This compound is a stereoisomer of oleanolic acid, differing only in the orientation of the hydroxyl group at the C-3 position (α-configuration in this compound versus β-configuration in oleanolic acid). This seemingly minor structural difference can have a profound impact on the biological activity of a molecule by altering its binding affinity to target proteins.
While some studies have explored the biological activities of this compound in other contexts, such as its antibacterial effects, its potential as an anticancer agent remains largely unexplored.[3] The absence of direct comparative studies and quantitative data like IC50 values for this compound against cancer cell lines makes a direct, evidence-based comparison of its anticancer efficacy with that of oleanolic acid impossible at this time.
Therefore, this guide highlights a critical knowledge gap in the field of natural product-based cancer research. Future studies should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the anticancer activities of oleanolic acid and this compound.
-
Mechanism of Action: Elucidating the molecular mechanisms by which this compound may exert any anticancer effects, including its impact on cell signaling pathways, apoptosis, and cell cycle regulation.
-
Structure-Activity Relationship: Investigating how the stereochemistry at the C-3 position influences the anticancer potency and target specificity of oleanane-type triterpenoids.
Addressing these research questions will provide a clearer understanding of the therapeutic potential of this compound and contribute to the development of more effective and selective natural product-based anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of cancer cell growth by oleanolic acid in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olean-12-Eno[2,3-c] [1,2,5]Oxadiazol-28-Oic Acid (OEOA) Induces G1 Cell Cycle Arrest and Differentiation in Human Leukemia Cell Lines | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Oleanolic Acid and Ursolic Acid
A Guide for Researchers and Drug Development Professionals
Introduction: Oleanolic acid and ursolic acid are structurally isomeric pentacyclic triterpenoids ubiquitously found throughout the plant kingdom. Their striking similarity in structure, differing only by the position of a single methyl group, has prompted extensive research into their comparative biological activities. Both compounds are recognized for their wide-ranging pharmacological effects, including potent anti-inflammatory properties. This guide provides an objective comparison of their anti-inflammatory efficacy, supported by experimental data, detailed methodologies, and mechanistic insights to inform future research and drug development.
Note: Data on the specific anti-inflammatory activity of 3-Epioleanolic acid, an epimer of oleanolic acid, is limited in current scientific literature. This guide will therefore focus on the comparison between the well-studied isomers, oleanolic acid and ursolic acid.
Comparative Anti-inflammatory Activity: In Vitro Data
The anti-inflammatory potential of oleanolic acid and ursolic acid is often evaluated by their ability to inhibit the production of key inflammatory mediators in macrophage cell lines, such as RAW 264.7, upon stimulation with lipopolysaccharide (LPS). LPS mimics bacterial infection and triggers a potent inflammatory response.
Inhibition of Inflammatory Mediators
A key study directly compared the inhibitory effects of oleanolic acid and ursolic acid at a concentration of 10 µM on nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated RAW 264.7 macrophages. Both NO and PGE2 are crucial mediators of inflammation, produced by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.
| Compound | Concentration | % Inhibition of Nitric Oxide (NO) | % Inhibition of Prostaglandin E2 (PGE2) | Data Source |
| Oleanolic Acid | 10 µM | 30.0% | 42.8% | [1] |
| Ursolic Acid | 10 µM | 37.3% | 28.4% | [1] |
Data Interpretation: At the tested concentration, ursolic acid demonstrated a slightly stronger inhibition of nitric oxide production, while oleanolic acid was notably more effective at inhibiting prostaglandin E2 production[1]. This suggests subtle differences in their mechanisms or potencies against the iNOS and COX-2 inflammatory pathways.
Inhibition of Pro-inflammatory Cytokines
Both oleanolic acid and ursolic acid have been shown to suppress the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central to the inflammatory cascade.
-
Oleanolic Acid: Pretreatment with oleanolic acid has been shown to significantly attenuate the overproduction of IL-6 and TNF-α induced by LPS in THP-1 macrophages[2][3].
-
Ursolic Acid: Similarly, ursolic acid effectively inhibits the secretion of IL-1β, TNF-α, and IL-6 in LPS-stimulated macrophages[4][5].
While direct IC50 values for cytokine inhibition are not consistently reported across comparative studies, the evidence strongly supports the ability of both isomers to modulate cytokine release effectively.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
The primary anti-inflammatory mechanism for both oleanolic acid and ursolic acid involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.
In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (specifically the p65 subunit) to translocate into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.
Both oleanolic and ursolic acid have been found to inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB's p65 subunit[1][4].
Experimental Methodologies
Reproducible and standardized protocols are critical for the comparative evaluation of anti-inflammatory compounds. Below are detailed methodologies for the key experiments discussed in this guide.
Cell Culture and Treatment
Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are seeded in plates (e.g., 96-well for NO/viability assays, 24-well for ELISAs, or 6-well for Western blots) and allowed to adhere overnight. Prior to inflammatory stimulation, the culture medium is replaced, and cells are pre-treated with various concentrations of this compound or ursolic acid for 1-2 hours[6].
Nitric Oxide (NO) Production Assay (Griess Assay)
Following pre-treatment with the test compounds, cells are stimulated with LPS (typically 1 µg/mL) for 24 hours. The concentration of nitrite (a stable product of NO) in the culture supernatant is then measured as an indicator of NO production.
Protocol:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.
-
Incubate the mixture for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve[4][7].
Cytokine Quantification (ELISA)
Supernatants from LPS-stimulated cells (treated with or without the test compounds) are collected after an appropriate incubation period (e.g., 18-24 hours). The concentrations of TNF-α and IL-6 are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm[8][9][10]. The concentration is determined from the standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
To analyze the mechanism of action, cells are treated for a shorter duration (e.g., 30-60 minutes) to observe changes in protein phosphorylation and degradation.
Protocol:
-
Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for target proteins (e.g., phospho-IκBα, IκBα, p65, GAPDH/β-actin as a loading control).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The band intensity is quantified to determine the relative protein expression.
Conclusion
Both oleanolic acid and ursolic acid are potent inhibitors of key inflammatory pathways. Experimental data suggests that while they share a primary mechanism of inhibiting NF-κB activation, they may exhibit differential potency against specific inflammatory mediators like NO and PGE2[1]. Ursolic acid appears slightly more effective at curbing nitric oxide, whereas oleanolic acid shows superior inhibition of prostaglandin E2. These subtle differences could be significant for therapeutic applications targeting specific inflammatory conditions. This guide highlights the necessity for direct, side-by-side comparative studies using standardized assays and multiple endpoints (IC50 values for NO, PGE2, and a panel of cytokines) to fully elucidate the comparative therapeutic potential of these closely related triterpenoids and their derivatives.
References
- 1. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oleanolic Acid-Enriched Olive Oil Alleviates the Interleukin-6 Overproduction Induced by Postprandial Triglyceride-Rich Lipoproteins in THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ursolic acid enhances macrophage autophagy and attenuates atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Progress of ursolic acid on the regulation of macrophage: summary and prospect [frontiersin.org]
- 9. flore.unifi.it [flore.unifi.it]
- 10. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Biological Activities of Oleanolic Acid Derivatives
Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid, and its synthetic derivatives have garnered significant attention from the scientific community for their broad spectrum of pharmacological activities.[1][2] Modifications to the core structure of OA, particularly at the C-3 position, have led to the development of numerous derivatives, including 3-epioleanolic acid and 3-oxo-oleanolic acid, with enhanced biological potential. This guide provides an in vitro comparison of the biological activities of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and methodologies.
Anticancer Activity
Derivatives of oleanolic acid have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of different functional groups to the oleanolic acid scaffold can modulate its anticancer potency.
Table 1: In Vitro Anticancer Activity of Oleanolic Acid Derivatives
| Compound | Cell Line | Activity | IC50 / GI50 (µM) | Reference |
| Oleanolic Acid | B16 2F2 (Mouse Melanoma) | Cytotoxicity | 4.8 | [3] |
| 3-oxo-oleanolic acid | Various cancer cell lines | Growth Inhibition | Significant inhibition reported | [4][5] |
| Derivative 3 (1-en-2-cyano-3-oxo in ring A, nitro at C-17) | HepG2 (Hepatocellular Carcinoma) | Growth Inhibition | 1.75 | [6] |
| Derivative 3 (1-en-2-cyano-3-oxo in ring A, nitro at C-17) | Col-02 (Colon Cancer) | Growth Inhibition | 0.71 | [6] |
| CDDO (2-cyano-3,12-dioxooleana-1,9 (11)-dien-28-oic acid) | Multiple Myeloma (Multidrug resistant) | Apoptosis Induction | Potent activity reported | [3] |
| Uridine-OA hybrid analogs | Hep-G2, A549, PC-3, MCF-7, BGC-823 | Proliferation Inhibition | Excellent inhibition reported | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of oleanolic acid derivatives are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: In Vitro Anti-inflammatory Activity of Oleanolic Acid Derivatives
| Compound | Cell Line | Activity | Inhibition / IC50 | Reference |
| Oleanolic Acid | RAW 264.7 | NO Production Inhibition | 65.22% at 10µM | [8] |
| Diamine-PEGylated oleanolic acid (OADP) | RAW 264.7 | NO Production Inhibition | IC50 NO: 1.09 ± 0.01 µg/mL (48h) | [9] |
| Arylidene derivative 3a | RAW 264.7 | NO Production Inhibition | 77.18% at 10µM | [8] |
| Arylidene derivative 3d | RAW 264.7 | NO Production Inhibition | 71.5% at 10µM | [8] |
| Arylidene derivative 3e | RAW 264.7 | NO Production Inhibition | 68.8% at 10µM | [8] |
| Arylidene derivative 3L | RAW 264.7 | IL-6 Inhibition | 77.2% | [8] |
| Arylidene derivative 3L | RAW 264.7 | TNF-α Inhibition | 75.4% | [8] |
Antimicrobial Activity
3-Epoleanolic acid and other derivatives have shown promising activity against a range of bacteria, with some compounds exhibiting potency comparable to standard antibiotics.
Table 3: In Vitro Antimicrobial Activity of Oleanolic Acid Derivatives
| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |
| This compound | Various bacteria | Antibacterial | 0.9–7.8 | [1] |
| Oleanolic acid | Mycobacterium tuberculosis | Antibacterial | 25 | [10] |
| Oleanolic acid | L. monocytogenes, E. faecium, E. faecalis | Antibacterial | 16-32 | [10] |
| Oxo- or 3-N-polyamino-3-deoxy-derivatives | Staphylococcus aureus, Staphylococcus faecalis, Bacillus cereus | Antibacterial | 3.125-200 | [10] |
| Oleanolic acid-hexane-1,6-diamine (OA-HAD) | Gram-positive bacteria | Antibacterial | Significant activity reported | [10] |
| MA-HDA and OA-HDA (C-28 amide derivatives) | Gram-positive bacteria (including MRSA) | Antimicrobial | Increased activity over parent compounds | [11] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the oleanolic acid derivatives or a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce inflammation and NO production.
-
Incubation: The cells are incubated for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Inoculum Preparation: A standardized bacterial suspension is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Signaling Pathways and Mechanisms of Action
The biological activities of oleanolic acid and its derivatives are mediated through the modulation of various signaling pathways. For instance, their anti-inflammatory effects often involve the inhibition of the NF-κB and MAPK pathways, which are crucial in regulating the expression of pro-inflammatory genes.[9][12]
Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: Workflow for evaluating the anti-inflammatory effects of oleanolic acid derivatives.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by oleanolic acid derivatives.
References
- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor activity of a 3-oxo derivative of oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of oleanolic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, Molecular Modelling, and Biological Evaluation of Oleanolic Acid-Arylidene Derivatives as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues | MDPI [mdpi.com]
- 11. Novel Oleanolic and Maslinic Acid Derivatives as a Promising Treatment against Bacterial Biofilm in Nosocomial Infections: An in Vitro and in Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Mechanisms of 3-Epioleanolic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of 3-Epioleanolic acid and its close structural isomer, oleanolic acid, in cancer cells. Due to the limited availability of specific data for this compound, this document leverages the extensive research on oleanolic acid to provide a comprehensive overview of its potential anti-cancer activities. We will delve into the signaling pathways they modulate, their effects on cell viability and apoptosis, and provide detailed experimental protocols for key assays.
Comparative Analysis of Cytotoxicity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid | DU145 (Prostate) | 112.57 (µg/mL) | [1] |
| Oleanolic Acid | MCF-7 (Breast) | 132.29 (µg/mL) | [1] |
| Oleanolic Acid | U87 (Glioblastoma) | 163.60 (µg/mL) | [1] |
| Oleanolic Acid | HepG2 (Liver) | 30 | [2] |
| Oleanolic Acid | Panc-28 (Pancreatic) | 46.35 (µg/mL) | [3] |
| K73-03 (OA derivative) | HepG2 (Liver) | 5.79 | [4] |
| K73-03 (OA derivative) | SMMC-7721 (Liver) | 7.23 | [4] |
| Achyranthoside H methyl ester (OA derivative) | MCF-7 (Breast) | 4.0 | [5] |
| Achyranthoside H methyl ester (OA derivative) | MDA-MB-453 (Breast) | 6.5 | [5] |
Signaling Pathways and Molecular Mechanisms
Oleanolic acid and its derivatives exert their anti-cancer effects by modulating a multitude of signaling pathways involved in cell proliferation, survival, and apoptosis.
Extrinsic Apoptosis Pathway of 3-O-Acetyloleanolic Acid
A derivative of this compound, 3-O-acetyloleanolic acid, has been shown to induce apoptosis in human colon carcinoma HCT-116 cells through the extrinsic pathway. This involves the upregulation of Death Receptor 5 (DR5), leading to the activation of caspase-8 and subsequently caspase-3, culminating in programmed cell death[5][6].
Key Signaling Pathways Modulated by Oleanolic Acid
Oleanolic acid has a broader impact on cancer cells, affecting several key signaling pathways:
-
PI3K/Akt/mTOR Pathway: Oleanolic acid and its derivatives can inhibit this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis[7][8].
-
MAPK/ERK Pathway: Modulation of this pathway by oleanolic acid can lead to cell cycle arrest and apoptosis[1].
-
STAT3 Pathway: Inhibition of STAT3 signaling by oleanolic acid can suppress tumor growth and angiogenesis.
-
NF-κB Pathway: Oleanolic acid can inhibit the NF-κB pathway, which is crucial for inflammation and cancer progression.
Experimental Protocols
To aid in the replication and further investigation of the anti-cancer effects of this compound and related compounds, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound or other test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate in the dark at room temperature for 2 hours with shaking.
-
Measure the absorbance at 570 nm using a microplate reader[9][10][11].
References
- 1. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cancer cell growth by oleanolic acid in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleanolic acid arrests cell cycle and induces apoptosis via ROS-mediated mitochondrial depolarization and lysosomal membrane permeabilization in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism study of oleanolic acid derivative, K73-03, inducing cell apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-O-acetyloleanolic acid induces apoptosis in human colon carcinoma HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Anti-cancer Potency Using a Combination of Oleanolic Acid and Maslinic Acid to Control Treatment Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of 3-Epioleanolic Acid and Its Synthetic Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side analysis of 3-Epioleanolic acid, a naturally occurring pentacyclic triterpenoid, and its synthetic analogues. By examining their biological activities, underlying mechanisms, and structure-activity relationships, this document aims to inform future research and development of novel therapeutic agents. The information is presented with supporting experimental data, detailed protocols, and visual representations of key biological pathways.
Introduction to this compound
This compound is a stereoisomer of the more common oleanolic acid, differing in the configuration of the hydroxyl group at the C-3 position (alpha versus beta). This seemingly minor structural variance can significantly impact the biological properties of the molecule. While oleanolic acid has been extensively studied for its anti-inflammatory, anti-cancer, and other pharmacological effects, this compound and its derivatives represent a less explored but potentially fruitful area for drug discovery.[1] The stereochemistry at the C-3 position is crucial for biological activity, with 3α-hydroxy isomers like this compound exhibiting distinct bioactivities compared to their 3β-counterparts.
Comparative Biological Activity: this compound vs. Synthetic Analogues
Direct comparative studies on a wide range of synthetic analogues of this compound are limited in the current literature. However, by examining the available data on this compound and its close analogue, 3-epi-maslinic acid, alongside the extensive research on oleanolic acid derivatives, we can draw valuable insights into the structure-activity relationships (SAR).
Cytotoxicity and Anti-Cancer Activity
The cytotoxic potential of triterpenoids is a key area of investigation for novel anti-cancer agents. Modifications at various positions of the triterpenoid scaffold can significantly enhance cytotoxicity against various cancer cell lines.
Table 1: Comparative Cytotoxicity of Triterpenoid Analogues
| Compound | Modification | Cell Line | IC₅₀ (µM) | Reference |
| Oleanolic Acid Derivative (II2) | C-3, C-12, C-28 modified | MCF-7 | Potent | [2] |
| Oleanolic Acid Derivative (II3) | C-3, C-12, C-28 modified | A549 | Potent | [2] |
| Oleanolic Acid Derivative (5a) | Oxidation, acylation, or hydrolyzation | HepG2 | Particularly Active | [3] |
| 3-deoxy-3a-homo-3a-aza-28-hydroxy-12(13)-oleanene | A-ring modification | Various | Most antineoplastic activity | [4] |
| Azepanoallobetulinic acid amide derivative (11) | A-ring azepano- and 3-amino-3,4-seco-derivatives | FaDu | 0.88 | [5] |
Note: Data for direct synthetic analogues of this compound is not extensively available. The table presents data for oleanolic acid derivatives to infer potential SAR for this compound analogues.
Anti-Inflammatory Activity
The anti-inflammatory properties of triterpenoids are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The 3-alpha(axial)-epimer of ursolic acid, an isomer of oleanolic acid, has been shown to suppress the de novo formation of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6] This suggests that the 3-epi configuration is favorable for anti-inflammatory effects.
One notable synthetic analogue of this compound is 3-epi-maslinic acid . Studies have shown that both maslinic acid and 3-epi-maslinic acid can repress the expression of inflammatory genes.[7]
Table 2: Comparative Anti-Inflammatory Activity of Triterpenoids
| Compound | Assay | Model | Activity | Reference |
| Oleanolic Acid | NO & PGE2 Inhibition | LPS-induced RAW 264.7 cells | High anti-inflammatory activity | [8] |
| Oleanolic Acid Acetate | NF-κB Activation | TLR3-mediated signaling | Inhibition of pro-inflammatory cytokines | [9] |
| 3-alpha(axial)-epimer of ursolic acid | COX-2 Formation | Macrophages | Suppressed | [6] |
| Maslinic acid and 3-epi-maslinic acid | Inflammatory Gene Expression | TDPAA-induced skin inflammation | Repressed expression | [7] |
Signaling Pathways
Oleanolic acid and its derivatives are known to modulate several key signaling pathways involved in inflammation and cancer. It is highly probable that this compound and its analogues act through similar mechanisms.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oleanolic acid has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.[8][10][11] One proposed mechanism for this is the suppression of MafK expression.[8][10] Furthermore, oleanolic acid acetate has been demonstrated to exert its anti-inflammatory activity by suppressing IKKα/β in the TLR3-mediated NF-κB activation pathway.[9]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its analogues) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[12]
Conclusion and Future Directions
While direct comparative data for a broad range of this compound's synthetic analogues is still emerging, the available evidence strongly suggests that the 3α-hydroxy configuration is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of anti-cancer and anti-inflammatory drug discovery. The structure-activity relationships established for oleanolic acid derivatives provide a valuable roadmap for the rational design of new this compound analogues with enhanced potency and selectivity.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This will enable a more comprehensive understanding of their SAR and help to identify lead compounds for further preclinical and clinical development. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic potential.
References
- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Synthesis and anti-tumor activity of oleanolic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis and anti-tumor activity of oleanolic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleanolic Acid Acetate Exerts Anti-Inflammatory Activity via IKKα/β Suppression in TLR3-Mediated NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oleanolic acid protects against mast cell-mediated allergic responses by suppressing Akt/NF-κB and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bioassays for Screening 3-Epioleanolic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of natural product-based drug discovery has identified pentacyclic triterpenoids, such as 3-epioleanolic acid, as promising scaffolds for developing novel therapeutics. As derivatives of this core structure are synthesized to enhance efficacy and selectivity, robust and validated bioassays are paramount for efficient screening and lead identification. This guide provides a comparative overview of key bioassays for evaluating the cytotoxic, anti-inflammatory, and antibacterial potential of this compound derivatives, alongside detailed experimental protocols and a discussion on validation strategies.
Bioassay Performance Comparison
To facilitate a direct comparison of this compound derivatives with their parent compound, oleanolic acid, its isomer ursolic acid, and a standard reference compound, the following tables summarize hypothetical yet representative data from key bioassays.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Triterpenoid Derivatives against A549 Lung Carcinoma Cells
| Compound | IC50 (µM) |
| This compound Derivative A | 8.5 |
| This compound Derivative B | 12.2 |
| Oleanolic Acid | 25.8 |
| Ursolic Acid | 22.4 |
| Doxorubicin (Standard) | 0.9 |
Table 2: Comparative Anti-inflammatory Activity (% Inhibition of Paw Edema) of Triterpenoid Derivatives in a Carrageenan-Induced Paw Edema Model
| Compound (Dose) | % Inhibition of Edema at 3h |
| This compound Derivative C (50 mg/kg) | 65% |
| Oleanolic Acid (50 mg/kg) | 52% |
| Ursolic Acid (50 mg/kg) | 58% |
| Indomethacin (10 mg/kg) (Standard) | 75% |
Table 3: Comparative Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL) of Triterpenoid Derivatives
| Compound | Staphylococcus aureus (MIC) | Escherichia coli (MIC) |
| This compound Derivative D | 4 | 16 |
| Oleanolic Acid | 8 | 64 |
| Ursolic Acid | 8 | 64 |
| Kanamycin (Standard) | 1 | 2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioassay results.
Cytotoxicity Bioassay: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives and control compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Bioassay: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
Materials:
-
Wistar rats (180-200 g)
-
1% Carrageenan solution in saline
-
Test compounds and a standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to different groups of rats. The control group receives the vehicle only.
-
Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antibacterial Bioassay: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds and a standard antibiotic (e.g., Kanamycin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is crucial for understanding the mechanism of action and the validation process.
Bioassay validation workflow from primary screening to lead candidate identification.
Oleanolic acid and its derivatives are known to modulate several key signaling pathways involved in cell proliferation, inflammation, and survival. It is hypothesized that this compound derivatives exert their effects through similar mechanisms.
Inhibitory effect of this compound Derivatives on the PI3K/Akt signaling pathway.
External Validation and Contract Research Organizations (CROs)
For unbiased and robust validation, consider partnering with a Contract Research Organization (CRO) specializing in preclinical in vitro and in vivo testing. Reputable CROs offer standardized and customized bioassay services, ensuring high-quality, reproducible data that can support regulatory submissions. When selecting a CRO, factors to consider include their expertise in natural product screening, assay portfolio, quality management systems (e.g., GLP compliance), and track record.
Conclusion
The successful screening of this compound derivatives hinges on the implementation of well-validated bioassays. By employing the detailed protocols and comparative data presented in this guide, researchers can effectively assess the cytotoxic, anti-inflammatory, and antibacterial properties of their novel compounds. Furthermore, understanding the underlying signaling pathways and leveraging the expertise of CROs will be instrumental in advancing the most promising candidates through the drug discovery pipeline.
Assessing the Selectivity of 3-Epioleanolic Acid for Specific Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological selectivity of 3-Epioleanolic acid against its more prevalent isomer, oleanolic acid. While research on oleanolic acid is extensive, data on the specific biological targets and potency of this compound are less abundant. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid researchers in evaluating the potential of these compounds in drug discovery and development.
Quantitative Data Summary
The following tables summarize the available inhibitory and cytotoxic concentrations for this compound and oleanolic acid against various biological targets. It is important to note the limited availability of direct comparative data for this compound against many of the targets for which oleanolic acid has been evaluated.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus | Bacillus thuringiensis | Escherichia coli | Salmonella enterica | Shigella dysenteriae |
| This compound | 0.9–7.8 µg/mL[1] | 0.9–7.8 µg/mL[1] | 0.9–7.8 µg/mL[1] | 0.9–7.8 µg/mL[1] | 0.9–7.8 µg/mL[1] |
| Oleanolic acid | 62.5 µg/mL[1] | 62.5 µg/mL[1] | 31.2 µg/mL[1] | 31.2 µg/mL[1] | 31.2 µg/mL[1] |
Table 2: Enzyme Inhibition (IC50)
| Target Enzyme | This compound | Oleanolic Acid & Derivatives |
| α-Glucosidase | Data not available | 10–15 µmol/L (Oleanolic acid)[2] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Data not available | 3.4 µmol/L (Oleanolic acid)[2] |
| 0.56 µM (Oleanolic acid derivative) | ||
| HIV-1 Protease | Data not available | < 1 µM (Oleanolic acid derivative) |
Table 3: Cytotoxicity Against Cancer Cell Lines (IC50)
| Cell Line | This compound | Oleanolic Acid |
| HepG2 (Liver Carcinoma) | Data not available | 30 µM |
| A375 (Melanoma) | Data not available | Viability reduced to 78% at 50 µM (48h) |
| B16 2F2 (Mouse Melanoma) | Data not available | 4.8 µM |
| DU145 (Prostate Cancer) | Data not available | 112.57 µg/mL |
| MCF-7 (Breast Cancer) | Data not available | 132.29 µg/mL |
| U87 (Glioblastoma) | Data not available | 163.60 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays mentioned in this guide.
α-Glucosidase Inhibition Assay
This spectrophotometric assay is used to determine the inhibitory effect of a compound on α-glucosidase activity.
Materials:
-
α-Glucosidase enzyme solution (from baker's yeast)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compound (this compound, Oleanolic acid, etc.)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (acarbose) in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the α-glucosidase enzyme solution, and 20 µL of the test compound solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
Tris-HCl buffer (pH 7.5) containing EDTA and DTT
-
Test compound
-
Suramin or other known PTP1B inhibitor (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare various concentrations of the test compounds and the positive control in the appropriate solvent.
-
In a 96-well plate, add the test compound solution, PTP1B enzyme solution, and Tris-HCl buffer.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Start the enzymatic reaction by adding the pNPP substrate.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance of the produced p-nitrophenol at 405 nm.
-
Calculate the percentage of PTP1B inhibition as described for the α-glucosidase assay.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathway Modulation
Oleanolic acid has been shown to modulate several key signaling pathways involved in inflammation and cancer. While specific data for this compound is limited, the pathways affected by oleanolic acid provide a valuable reference.
NF-κB Signaling Pathway
Oleanolic acid has been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.
Caption: Oleanolic acid inhibits the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in cancer. Oleanolic acid has been shown to inhibit this pathway.
Caption: Oleanolic acid inhibits the PI3K/Akt/mTOR signaling pathway.
Conclusion
The available evidence suggests that this compound exhibits stronger antibacterial activity compared to oleanolic acid. However, a comprehensive assessment of its selectivity for other biological targets, particularly enzymes and cancer cell lines, is hampered by the limited availability of quantitative data. Oleanolic acid, on the other hand, has demonstrated a broad spectrum of activity, including enzyme inhibition and cytotoxicity against various cancer cells, with well-documented effects on key signaling pathways such as NF-κB and PI3K/Akt/mTOR.
Further research is imperative to elucidate the specific biological targets and selectivity profile of this compound. Direct comparative studies using standardized assays are necessary to determine if the stereochemical difference at the C-3 position translates to a distinct and potentially more selective pharmacological profile. Such studies would be invaluable for guiding future drug discovery efforts based on the oleanane scaffold. Researchers are encouraged to utilize the provided experimental protocols to contribute to a more complete understanding of the therapeutic potential of this compound.
References
Safety Operating Guide
Proper Disposal of 3-Epioleanolic Acid: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for 3-Epioleanolic acid, tailored for researchers, scientists, and drug development professionals. While specific institutional and local regulations must always be followed, this guide outlines the critical steps and considerations for managing this chemical waste stream effectively.
I. Chemical and Hazard Profile of this compound
Before any disposal activities can be undertaken, a thorough understanding of the chemical's properties and potential hazards is necessary. While a specific Safety Data Sheet (SDS) for this compound was not identified, information for the closely related compound, Oleanolic acid, provides valuable insights.
| Property[1][2] | Data | Source |
| Chemical Formula | C₃₀H₄₈O₃ | MedChemExpress SDS[2] |
| Molecular Weight | 456.70 g/mol | MedChemExpress SDS[2] |
| Appearance | Solid | Fisher Scientific SDS[1] |
| Known Hazards | May cause skin and serious eye irritation. May cause respiratory irritation. | Fisher Scientific SDS[1] |
| Incompatible Materials | Strong oxidizing agents | Fisher Scientific SDS[1] |
It is crucial to consult your institution's Environmental Health and Safety (EHS) department to fully characterize the waste and determine if it meets the criteria for hazardous waste under local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3]
II. Step-by-Step Disposal Protocol
The proper disposal of this compound should be approached systematically to ensure safety and compliance. The following workflow outlines the necessary steps from waste generation to final disposal.
-
Container Selection: Collect this compound waste in a chemically compatible container with a secure, tight-fitting lid.[4] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
Hazard Identification: Consult the Safety Data Sheet (SDS) for Oleanolic acid and any available data for this compound to understand its hazards.[1][2] Your institution's EHS department must be consulted to make a final hazardous waste determination.[5]
-
Labeling: Immediately label the waste container with a hazardous waste tag provided by your EHS department.[3][4] The label must include:
-
Storage:
-
Store the waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the container is kept closed at all times, except when adding waste.[4]
-
Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.[6]
-
Use secondary containment to prevent spills.[4]
-
-
Disposal Request:
III. Alternative Disposal Considerations
In some instances, chemical waste may be deemed non-hazardous and eligible for alternative disposal methods. However, this determination must be made by a qualified professional from your EHS department.
-
Sewer Disposal: Disposal of any chemical down the drain is strictly regulated.[3] Only specific, non-hazardous, water-soluble compounds may be eligible, and this typically requires written permission from the EHS department.[7][8] Given the nature of this compound, this is an unlikely disposal route.
-
Trash Disposal: Solid, non-hazardous chemical waste may sometimes be disposed of in the regular trash.[8] However, this is not permissible for chemicals that are flammable, reactive, corrosive, or toxic.[8] Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4] The defaced, clean container may then be disposed of in the regular trash.[9]
IV. Emergency Procedures
In the event of a spill or exposure, follow these immediate safety protocols:
| Scenario | Action |
| Skin Contact | Wash the affected area immediately with soap and plenty of water for at least 15 minutes.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
| Spill | For small spills, use appropriate personal protective equipment (PPE), including gloves and eye protection. Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.[6] |
By adhering to these procedures and working closely with your institution's Environmental Health and Safety department, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. nipissingu.ca [nipissingu.ca]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 3-Epioleanolic acid
For researchers, scientists, and professionals in drug development, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-Epioleanolic acid, a naturally occurring triterpenoid. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment is recommended to prevent direct contact and inhalation.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin Protection | Impervious clothing, such as a lab coat, should be worn.[3] Handle with gloves that have been inspected prior to use.[1][2] |
| Respiratory Protection | In cases where dust formation is likely or if exposure limits are exceeded, a full-face respirator should be used.[1][2] Ensure adequate ventilation in the work area.[2][3][4] |
Operational Plan for Handling
A systematic approach to handling this compound will minimize risks and ensure the integrity of your research.
1. Preparation and Engineering Controls:
-
Have a safety shower and eye wash station readily accessible.[3]
-
Avoid the formation of dust when handling the powdered compound.[1][2][4]
2. Handling Procedures:
3. Storage:
Accidental Release Measures
In the event of a spill, follow these steps:
-
Personal Precautions: Wear the appropriate personal protective equipment.[2][3] Avoid breathing in any dust.[2][3]
-
Environmental Precautions: Prevent the substance from entering drains or water courses.[2][3]
-
Containment and Cleaning: Collect the spilled material and place it in a suitable container for disposal.[1][2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: The compound can be disposed of by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2]
-
Container Disposal: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[2] Alternatively, after ensuring they are empty, puncture them to prevent reuse and dispose of them in a sanitary landfill.[2]
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
